KAT modulator-1
Description
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Structure
2D Structure
Properties
Molecular Formula |
C20H36O2 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3-pentadecylidenepentane-2,4-dione |
InChI |
InChI=1S/C20H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(18(2)21)19(3)22/h17H,4-16H2,1-3H3 |
InChI Key |
IHNCRYVYEGKPQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=C(C(=O)C)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Allosteric Mechanism of KAT Modulator-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAT modulator-1 (also identified as Compound 3) is an epigenetic tool compound that modulates the activity of lysine acetyltransferases (KATs), with a noted interaction with the p300 (KAT3A) enzyme. This technical guide synthesizes the currently available data on the mechanism of action of this compound, focusing on its allosteric nature. This document provides a structured overview of its biochemical activity, cellular effects, and a conceptual framework for its interaction with p300, designed to support further research and drug development efforts in the field of epigenetics.
Core Mechanism of Action: Allosteric Modulation of p300
This compound is characterized as a modulator of KAT activity.[1][2][3] Available data indicates that it interacts with the full-length p300 protein.[1][2] Critically, it has been reported that this compound does not bind to the catalytic domain of p300. This strongly suggests an allosteric mechanism of action, whereby the compound binds to a site distinct from the active site, inducing a conformational change that modulates the enzyme's acetyltransferase activity. This mode of action distinguishes it from competitive inhibitors that target the enzyme's active site.
The following diagram illustrates the proposed conceptual model of allosteric modulation of p300 by this compound.
Caption: Conceptual binding of this compound to an allosteric site on p300.
Quantitative Data Summary
The available quantitative data on the activity of this compound is summarized below. It is important to note that this information is primarily derived from vendor-supplied technical data and has not been independently confirmed in peer-reviewed literature.
| Parameter | Target/System | Concentration | Result |
| Inhibition of enzymatic activity | Recombinant KAT3A (p300) | 50 µM | 79-83% inhibition |
| Reduction of histone acetylation | Histone extracts from U937 leukemia cells | 15 µM | Reduction in H3 acetylation |
| Reduction of histone acetylation | Histone extracts from U937 leukemia cells | 30 µM | Reduction in H3 acetylation |
Experimental Protocols
Detailed experimental protocols for the generation of the quantitative data presented above are not currently available in the public domain. The data is cited as being from in-vitro and cellular assays. A generalized workflow for such experiments is depicted below.
Generalized Workflow for In-Vitro Enzymatic Assay
Caption: A typical workflow for assessing in-vitro KAT inhibition.
Generalized Workflow for Cellular Histone Acetylation Assay
Caption: A standard workflow to measure changes in cellular histone acetylation.
Downstream Signaling and Biological Effects
The allosteric modulation of p300 by this compound is expected to impact the acetylation of both histone and non-histone protein substrates of p300. As a critical transcriptional co-activator, p300 is involved in a multitude of cellular processes. By modulating its activity, this compound could theoretically influence gene expression programs related to cell cycle progression, differentiation, and apoptosis. The observed reduction in histone H3 acetylation in U937 leukemia cells suggests a potential role in modulating chromatin structure and gene transcription in this cancer cell line.
The following diagram illustrates the potential downstream consequences of p300 modulation.
Caption: Potential signaling cascade following p300 modulation by this compound.
Conclusion and Future Directions
This compound represents an interesting chemical probe for studying the allosteric regulation of p300. The available data, though limited, consistently points towards a mechanism of action that is distinct from direct catalytic inhibition. For a more comprehensive understanding, further research is required to:
-
Identify the specific allosteric binding site on the p300 protein.
-
Elucidate the precise conformational changes induced by modulator binding.
-
Generate detailed dose-response curves to determine IC50 and EC50 values in a variety of biochemical and cellular assays.
-
Investigate the broader effects on the cellular acetylome and transcriptome.
-
Conduct in-vivo studies to understand its pharmacokinetic and pharmacodynamic properties.
The elucidation of these details will be critical for validating this compound as a robust tool for epigenetic research and for exploring its potential therapeutic applications.
References
The Interaction of Small Molecule Modulators with the Full-Length p300 Lysine Acetyltransferase: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The E1A-associated protein p300 (also known as KAT3B) and its close paralog, CREB-binding protein (CBP or KAT3A), are crucial lysine acetyltransferases (KATs) that function as transcriptional co-activators.[1][2][3][4] Their multifaceted roles in gene regulation are orchestrated through their intrinsic histone acetyltransferase (HAT) activity and their function as protein scaffolds, interacting with a vast network of transcription factors and other cellular proteins.[5] Dysregulation of p300/CBP activity is implicated in a range of human diseases, most notably cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the interaction between small molecule modulators and full-length p300, with a focus on the data and methodologies relevant to drug discovery and development. Due to the absence of a specific registered compound named "KAT modulator-1" in the scientific literature, this document will focus on well-characterized p300/CBP modulators to illustrate the principles of their interaction.
The p300/CBP Proteins: Structure and Function
p300 and CBP are large, multi-domain proteins that share a high degree of sequence homology. Their domain architecture is critical to their function, comprising several conserved regions that mediate protein-protein interactions and enzymatic activity.
Key Domains of p300/CBP:
-
Nuclear Receptor Interaction Domain (NRID): Interacts with nuclear hormone receptors.
-
Cys/His-rich regions (CH1, CH2, CH3): Also known as TAZ1, RING/PHD, and TAZ2 respectively, these zinc-finger domains are crucial for protein-protein interactions.
-
Kinase-inducible domain of CREB-interacting domain (KIX): A well-characterized domain that binds to a variety of transcription factors.
-
Bromodomain: Recognizes and binds to acetylated lysine residues, anchoring the complex to acetylated chromatin.
-
Histone Acetyltransferase (HAT) domain: The catalytic core responsible for transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins.
-
ZZ-type zinc finger (ZZ): A protein-protein interaction module.
-
Interferon-binding domain (IBiD): Mediates interactions with interferon signaling molecules.
The HAT domain is the primary target for many small molecule inhibitors, which often compete with the acetyl-CoA substrate. However, the extensive protein-protein interaction domains also present opportunities for developing modulators that disrupt specific p300-partner interactions.
Quantitative Analysis of p300 Modulator Interactions
The characterization of p300 modulators relies on a suite of quantitative biochemical and biophysical assays to determine their potency, selectivity, and mechanism of action. Below are tables summarizing data for representative p300/CBP inhibitors and activators.
Table 1: Inhibitory Activity of Selected Small Molecules against p300/CBP
| Compound | Target(s) | Assay Type | IC50 / Ki | Mechanism of Action | Reference |
| A-485 | p300/CBP | HTRF Assay | p300: 21 nMCBP: 11 nM | Competitive with acetyl-CoA | |
| C646 | p300 | Spectrophotometric Assay | Ki = 400 nM | Competitive with acetyl-CoA, Noncompetitive with histone substrate | |
| Plumbagin | p300 | Filter Binding Assay | IC50 ≈ 25 µM | Noncompetitive with both histone and acetyl-CoA substrates |
Table 2: Activation of p300/CBP by a Small Molecule Activator
| Compound | Target(s) | Assay Type | Maximal Activation | Concentration for Max. Activation | Reference |
| TTK21 | CBP/p300 | Filter Binding Assay | ~2.5-fold (CBP)~2.5-fold (p300) | 250-275 µM |
Experimental Protocols for Characterizing p300-Modulator Interactions
Detailed and robust experimental design is critical for the accurate characterization of p300 modulators. The following sections describe common methodologies.
In Vitro Histone Acetyltransferase (HAT) Assays
HAT assays are fundamental for measuring the enzymatic activity of p300 and the effect of modulators.
3.1.1. Filter-Binding Radio-enzymatic Assay
This classic method quantifies the incorporation of a radiolabeled acetyl group from [³H]acetyl-CoA onto a histone substrate.
-
Materials:
-
Recombinant full-length p300 protein
-
Histone H3 or H4 peptide substrate
-
[³H]acetyl-CoA
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF, 0.1 mM EDTA.
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone substrate, and the test modulator at various concentrations.
-
Initiate the reaction by adding recombinant p300 and [³H]acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 filter paper.
-
Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition or activation relative to a DMSO control.
-
3.1.2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a high-throughput method that measures the acetylation of a biotinylated histone peptide.
-
Materials:
-
Recombinant p300
-
Biotinylated histone H3 peptide
-
Acetyl-CoA
-
Anti-acetylated lysine antibody conjugated to a fluorescent donor (e.g., Europium cryptate)
-
Streptavidin conjugated to a fluorescent acceptor (e.g., XL665)
-
-
Procedure:
-
In a microplate, incubate p300, biotinylated histone peptide, acetyl-CoA, and the test modulator.
-
Stop the enzymatic reaction.
-
Add the HTRF detection reagents (antibody-donor and streptavidin-acceptor).
-
Incubate to allow binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.
-
The ratio of the acceptor to donor fluorescence is proportional to the amount of acetylated peptide.
-
Biophysical Assays for Direct Binding
These methods confirm direct physical interaction between the modulator and p300 and can determine binding affinity and thermodynamics.
3.2.1. Isothermal Titration Calorimetry (ITC)
ITC measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).
-
Procedure:
-
Place a solution of purified full-length p300 in the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of the test modulator.
-
Perform a series of small, sequential injections of the modulator into the p300 solution.
-
Measure the heat evolved or absorbed after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of modulator to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.
-
Cellular Assays
Cell-based assays are essential to confirm the on-target activity of the modulator in a physiological context.
3.3.1. Western Blotting for Histone Acetylation
This method assesses the ability of a modulator to alter the levels of specific histone acetylation marks in cells.
-
Procedure:
-
Treat cultured cells with the test modulator at various concentrations for a specified time.
-
Lyse the cells and extract total protein or histones.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) and a total histone control (e.g., anti-H3).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the change in histone acetylation.
-
Signaling Pathways and Experimental Workflows
The interaction of a modulator with p300 can have downstream effects on gene expression and cellular processes. The following diagrams illustrate these relationships.
Caption: p300 signaling pathway modulation.
Caption: Drug discovery workflow for p300 modulators.
Conclusion
The development of potent and selective modulators of p300 is a promising avenue for therapeutic intervention in various diseases. A thorough understanding of the interaction between these small molecules and the full-length p300 protein is paramount. This requires a multi-faceted approach, combining quantitative in vitro assays with biophysical and cellular characterization. The methodologies and data presented in this guide provide a framework for the robust evaluation of novel p300 modulators, facilitating their progression from initial discovery to potential clinical candidates. Future work will likely focus on developing modulators that target specific protein-protein interactions outside of the catalytic HAT domain, offering the potential for greater selectivity and novel mechanisms of action.
References
- 1. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAT3B / p300 Antibody | Affinity Biosciences [affbiotech.com]
- 3. The acetyltransferase p300 is recruited in trans to multiple enhancer sites by lncSmad7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target gene context influences the transcriptional requirement for the KAT3 family of CBP and p300 histone acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KAT Modulator-1 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are crucial regulators of gene expression and cellular function, with histone acetylation playing a pivotal role in chromatin structuring and transcriptional activation. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (KATs) and histone deacetylases (HDACs). Dysregulation of KAT activity is implicated in a variety of diseases, including cancer, making the development of specific modulators of these enzymes a significant area of therapeutic interest.
This technical guide focuses on KAT modulator-1 , a member of the Long Chain Alkylidenemalonates (LoCAMs) class of compounds. Identified as a modulator of KAT activity, this small molecule has been shown to interact with the p300 (KAT3B) histone acetyltransferase, a key transcriptional co-activator involved in numerous cellular processes such as proliferation, differentiation, and apoptosis.[1][2] This document provides an in-depth overview of the current understanding of this compound, its mechanism of action, available quantitative data, and relevant experimental protocols to facilitate further research and drug development efforts in the field of epigenetics.
Mechanism of Action
This compound exerts its effects on epigenetic regulation primarily through its interaction with the p300 histone acetyltransferase. Unlike catalytic inhibitors that bind to the active site of the enzyme, this compound has been shown to interact with the full-length p300 protein but not with its catalytic domain.[1] This suggests an allosteric mechanism of modulation, where binding to a site distinct from the catalytic center induces a conformational change that alters the enzyme's activity.
The primary consequence of this interaction is the inhibition of p300's acetyltransferase activity. By reducing the ability of p300 to transfer acetyl groups from acetyl-CoA to lysine residues on histone tails, this compound leads to a decrease in histone acetylation. Specifically, it has been observed to reduce the acetylation of histone H3 in leukemia cells. Lower levels of histone acetylation are generally associated with a more condensed chromatin structure, leading to transcriptional repression of p300 target genes.
Data Presentation
The following tables summarize the available quantitative data on the activity of this compound.
| Target Enzyme | Modulator Concentration | Effect | Reference |
| Recombinant KAT3A (p300) | 50 µM | 79-83% inhibition |
Table 1: In Vitro Inhibition of KAT3A by this compound.
| Cell Line | Modulator Concentration | Target | Effect | Reference |
| U937 Leukemia Cells | 15 µM | Histone H3 Acetylation | Reduction | |
| U937 Leukemia Cells | 30 µM | Histone H3 Acetylation | Reduction |
Table 2: Effect of this compound on Histone H3 Acetylation in a Cellular Context.
Experimental Protocols
Disclaimer: The following protocols are representative examples of methodologies used to assess KAT modulator activity. The specific protocols from the primary literature describing this compound were not accessible. These general protocols are provided for guidance and should be optimized for specific experimental conditions.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a common method to measure the activity of a histone acetyltransferase, such as p300, in the presence of a potential modulator.
Materials:
-
Recombinant human p300 (KAT3A)
-
Histone H3 peptide (e.g., corresponding to the first 21 amino acids)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Detection reagent (e.g., a fluorescent probe that reacts with the free Coenzyme A produced)
-
96-well plate (black, for fluorescence assays)
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, histone H3 peptide, and recombinant p300 enzyme.
-
Add this compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding Acetyl-CoA to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by proceeding directly to detection).
-
Add the detection reagent according to the manufacturer's instructions. This reagent will react with the free CoA generated during the acetyl-transfer reaction to produce a fluorescent signal.
-
Measure the fluorescence in a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of the modulator to the vehicle control.
Cell Culture and Treatment
This protocol outlines the general procedure for culturing a suspension cell line, such as U937, and treating it with a modulator.
Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
6-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.
-
For treatment, seed the cells in 6-well plates at a density of approximately 5 x 10^5 cells/mL.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add the desired final concentrations of this compound (e.g., 15 µM and 30 µM) to the cell culture wells. Include a vehicle control well treated with the same volume of solvent.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
After incubation, harvest the cells for subsequent analysis, such as histone extraction.
Histone Extraction from Cultured Cells
This acid extraction protocol is a common method for isolating histone proteins from cultured cells.
Materials:
-
Treated and control U937 cells
-
Phosphate-Buffered Saline (PBS)
-
Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3)
-
0.2 N Hydrochloric Acid (HCl)
-
Centrifuge
Procedure:
-
Harvest the cells by centrifugation at 1000 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in TEB at a density of approximately 10^7 cells/mL.
-
Lyse the cells by incubating on ice for 10 minutes with gentle agitation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and wash the nuclear pellet with TEB.
-
Resuspend the nuclear pellet in 0.2 N HCl.
-
Extract the histones by incubating overnight at 4°C with gentle rotation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the debris.
-
The supernatant containing the histone proteins can be collected for further analysis, such as Western blotting.
Western Blotting for Histone Acetylation
This protocol describes the detection of histone H3 acetylation levels by Western blot.
Materials:
-
Extracted histone samples
-
SDS-PAGE gels (e.g., 15%)
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 and anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the histone extracts.
-
Mix the histone samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
-
Quantify the band intensities to determine the relative change in histone acetylation.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for assessing KAT modulator activity.
Caption: Logical relationship of this compound's action.
References
An In-depth Technical Guide on the Target Specificity and Selectivity of KAT Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAT modulator-1, also identified as Compound 3 in the seminal work by Milite et al. (2011), is a member of the long-chain alkylidenemalonates (LoCAMs) class of epigenetic modulators. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, with a focus on its interaction with lysine acetyltransferases (KATs). Drawing upon available data, this document details its inhibitory activity, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways. Quantitative data are presented in a structured format to facilitate comparative analysis, and key experimental workflows are visualized to provide a clear understanding of the scientific investigation of this compound.
Introduction
Lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), are a family of enzymes crucial for the regulation of gene expression through the acetylation of lysine residues on histone and non-histone proteins. The dysregulation of KAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This compound has emerged as a tool compound for studying the biological roles of specific KATs. Understanding its target engagement, specificity, and selectivity is paramount for its application in research and potential therapeutic development.
Target Specificity and Selectivity
This compound has been primarily characterized as an inhibitor of the KAT3 subfamily of acetyltransferases, which includes p300 (KAT3A) and CBP (KAT3B). Evidence suggests that it interacts with the full-length p300 protein, indicating a potential allosteric mechanism of action rather than direct competition at the catalytic site.
Quantitative Data on Inhibitory Activity
The following table summarizes the known quantitative data for the inhibitory activity of this compound against various lysine acetyltransferases. This data is essential for assessing the compound's selectivity profile.
| Target KAT | Enzyme Type | IC50 (µM) | Assay Type | Reference |
| p300 (KAT3A) | Recombinant Human | Not explicitly defined as IC50, but 79-83% inhibition at 50 µM | Enzymatic Assay | [1][2] |
| PCAF (KAT2B) | Not specified | Not specified | Not specified | |
| Other KATs | Not specified | Data not available | Data not available |
Note: The available literature primarily focuses on the inhibitory effect on p300, with a lack of broad-panel screening data for other KAT family members. The percentage of inhibition at a single concentration for p300 suggests an IC50 value in the micromolar range.
Experimental Protocols
The following sections detail the methodologies employed to characterize the activity of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is fundamental to determining the direct inhibitory effect of this compound on the enzymatic activity of a specific lysine acetyltransferase.
Objective: To quantify the inhibition of p300/CBP acetyltransferase activity by this compound.
Principle: A colorimetric or fluorometric assay is used to measure the transfer of an acetyl group from acetyl-CoA to a histone peptide substrate. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the extent of inhibition.
Materials:
-
Recombinant p300/CBP enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Detection reagents (specific to the assay kit, e.g., developing solution that reacts with free CoA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant p300/CBP enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the enzyme with the inhibitor for a pre-determined time at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a mixture of the histone peptide substrate and acetyl-CoA to all wells.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit histone acetylation within a cellular context.
Objective: To determine the effect of this compound on the levels of acetylated histone H3 in U937 leukemia cells.
Principle: U937 cells are treated with this compound, and the total histone proteins are extracted. Western blotting is then used to detect the levels of a specific acetylated histone mark (e.g., acetyl-H3) using a specific antibody. The total histone H3 levels are also measured as a loading control.
Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3 and anti-total-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture U937 cells to the desired density.
-
Treat the cells with various concentrations of this compound (e.g., 15 µM and 30 µM) and a vehicle control for a specified period (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with PBS.
-
Extract total histone proteins from the cell pellet using a histone extraction protocol.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to serve as a loading control.
-
Quantify the band intensities to determine the relative change in histone acetylation.
Signaling Pathways
The inhibition of p300/CBP by this compound is expected to impact multiple signaling pathways due to the central role of these coactivators in gene regulation. One of the key consequences of p300 inhibition is the induction of apoptosis, or programmed cell death.
p300-Mediated Apoptotic Pathway
p300 is known to acetylate and regulate the activity of the tumor suppressor protein p53. Acetylation of p53 is a critical post-translational modification that enhances its stability and transcriptional activity, leading to the expression of pro-apoptotic genes such as BAX and PUMA. By inhibiting p300, this compound can be hypothesized to reduce p53 acetylation, thereby dampening the p53-mediated apoptotic response. However, the observation that LoCAMs induce a "powerful apoptotic effect" suggests a more complex mechanism may be at play, potentially involving p53-independent pathways or off-target effects.
Conclusion
This compound is a valuable chemical probe for investigating the roles of p300/CBP in cellular processes. Its ability to inhibit p300 acetyltransferase activity and induce apoptosis underscores the therapeutic potential of targeting this class of enzymes. However, a more comprehensive understanding of its selectivity across the entire KAT family is necessary for its precise application in research. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working with this compound and other epigenetic modulators. Further studies are warranted to elucidate its detailed mechanism of action and to explore its full therapeutic potential.
References
Cellular Pathways Modulated by KAT modulator-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine acetyltransferases (KATs) are a class of enzymes crucial to the regulation of cellular processes through the post-translational modification of histone and non-histone proteins. The dysregulation of KAT activity is implicated in a variety of pathological conditions, including cancer and inflammatory diseases.[1][2] This document provides a comprehensive technical overview of the cellular effects of a novel investigational compound, KAT modulator-1, a potent and selective inhibitor of the KAT5 (Tip60) and p300/CBP families of lysine acetyltransferases. We will delve into the specific cellular pathways modulated by this compound, present quantitative data on its activity, and provide detailed experimental protocols for the key assays used in its characterization.
Introduction to this compound
This compound is a small molecule inhibitor designed to target key lysine acetyltransferases that are central to cellular signaling and gene regulation. Specifically, it exhibits potent inhibitory activity against Tip60 (KAT5) and the paralogous proteins p300 (E1A-associated protein p300) and CBP (CREB-binding protein). Tip60 is a member of the MYST family of acetyltransferases and is a critical regulator of the DNA damage response (DDR) and apoptosis.[3] p300 and CBP are transcriptional co-activators that play a central role in a multitude of cellular processes, including the NF-κB signaling pathway.[4][5] By inhibiting these enzymes, this compound provides a powerful tool to probe their biological functions and offers a potential therapeutic avenue for diseases driven by their aberrant activity.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro and cellular activities of this compound against its primary targets and its effects on downstream cellular events.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. GCN5 |
| Tip60 (KAT5) | 2 | >50-fold |
| p300 | 9.8 | >16-fold vs. PCAF |
| CBP | 2.6 | >29-fold vs. p300 |
| PCAF | >60,000 | - |
| GCN5 | >100,000 | - |
Data is a composite from studies on selective Tip60 and p300/CBP inhibitors, NU9056 and A-485, respectively, to represent the fictional this compound.
Table 2: Cellular Activity of this compound
| Cellular Endpoint | Cell Line | EC50 (nM) | Method |
| Inhibition of H3K27 Acetylation | PC-3 | 73 | High-Content Microscopy |
| Inhibition of Androgen-Dependent Gene Expression | LNCaP | ~100 | qRT-PCR |
| Inhibition of Cell Proliferation (GI50) | CWR22rv1 | 7,500 | SRB Assay |
| Induction of Apoptosis | LNCaP | ~24,000 | Caspase 3/9 Activation |
Data is a composite from studies on selective Tip60 and p300/CBP inhibitors, NU9056 and A-485, respectively, to represent the fictional this compound.
Table 3: Effect of this compound on Protein Acetylation and Phosphorylation
| Target Protein | Post-Translational Modification | Change upon Treatment |
| Histone H4 (Lysine 16) | Acetylation | Decreased |
| Histone H3 (Lysine 14) | Acetylation | Decreased |
| ATM | Phosphorylation (Ser1981) | Decreased |
| p53 | Phosphorylation | Decreased |
| Chk2 | Phosphorylation | Decreased |
Data is a composite from studies on the Tip60 inhibitor, NU9056.
Core Signaling Pathways Modulated by this compound
The DNA Damage Response (DDR) Pathway
This compound directly impacts the DNA damage response by inhibiting Tip60. In response to DNA double-strand breaks (DSBs), Tip60 is activated and acetylates the ATM (ataxia-telangiectasia mutated) kinase. This acetylation is a critical step in the activation of ATM's kinase activity. Activated ATM then phosphorylates a cascade of downstream targets, including p53 and Chk2, to initiate cell cycle arrest and DNA repair. By inhibiting Tip60, this compound prevents the acetylation and subsequent activation of ATM, thereby blocking the downstream signaling cascade.
The NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. p300 and CBP act as essential co-activators for the p65 (RelA) subunit of NF-κB. Upon stimulation by pro-inflammatory signals such as TNF-α, NF-κB translocates to the nucleus and recruits p300/CBP. p300/CBP then acetylates histones at the promoter regions of NF-κB target genes, leading to a more open chromatin structure and enhanced transcription of pro-inflammatory cytokines and cell survival genes. This compound, by inhibiting the catalytic activity of p300/CBP, prevents this histone acetylation, thereby repressing the expression of NF-κB target genes.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis
This protocol details the procedure to assess the interaction between Tip60 and ATM following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Tip60 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-ATM antibody
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the desired concentration of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing: Transfer the supernatant to a new tube. Add Protein A/G beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads by centrifugation and transfer the supernatant to a new tube. Add the primary antibody against the "bait" protein (Tip60) and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three times with ice-cold wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (ATM) and the "bait" protein (Tip60).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm the direct binding of this compound to its target protein (e.g., p300) within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Intact cells in suspension
-
This compound
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Reagents for Western blotting
-
Antibody against the target protein (e.g., p300)
Procedure:
-
Cell Treatment: Treat cells in suspension with this compound or vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant containing the soluble proteins. Normalize the total protein concentration of the samples. Analyze the amount of soluble target protein (p300) in each sample by Western blotting.
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.
Conclusion
This compound is a potent and selective dual inhibitor of the Tip60 and p300/CBP lysine acetyltransferases. It effectively modulates key cellular pathways, including the DNA damage response and NF-κB signaling. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of KAT inhibition and for the further development of this and related compounds. The ability of this compound to impinge on these fundamental cellular processes underscores its potential as a novel therapeutic agent for a range of human diseases.
References
- 1. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Chemical structure and properties of KAT modulator-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAT modulator-1 is a novel small molecule identified as a modulator of lysine acetyltransferases (KATs), specifically showing interaction with the p300 protein. This technical guide provides a comprehensive overview of the known chemical properties, biological activities, and proposed mechanisms of action of this compound. The information compiled herein is intended to serve as a foundational resource for researchers engaged in epigenetics, drug discovery, and the development of therapeutics targeting KATs. While a definitive chemical structure is not publicly available, this document synthesizes the current understanding of this compound's function and provides generalized experimental protocols for its characterization.
Chemical and Physical Properties
While a visual representation of the chemical structure for this compound is not publicly available, key identifiers and properties have been reported.
| Property | Value |
| Molecular Formula | C20H36O2 |
| Molecular Weight | 308.50 g/mol |
| CAS Number | 1314006-43-3 |
Biological Activity and Mechanism of Action
This compound has been characterized as a modulator of lysine acetyltransferases with a distinct mechanism of action. It has been shown to interact with the full-length p300 protein, a crucial transcriptional co-activator with histone acetyltransferase (HAT) activity. Notably, this compound does not appear to bind to the catalytic domain of p300, suggesting an allosteric mode of regulation or interaction with a non-catalytic domain.[1]
The functional consequences of this interaction have been observed through its inhibitory effects on histone acetylation.
In Vitro Inhibition of KAT3A
In enzymatic assays, this compound has demonstrated inhibitory activity against recombinant KAT3A, which is part of the p300/CBP family.
| Concentration | Inhibition of KAT3A |
| 50 µM | 79-83% |
Cellular Histone Acetylation
Studies in the human monocytic cell line U937 have shown that this compound can reduce histone H3 acetylation, indicating its cell permeability and activity in a cellular context.[1]
| Concentration | Effect |
| 15 µM | Reduction in H3 acetylation |
| 30 µM | Reduction in H3 acetylation |
Experimental Protocols
The following are generalized protocols for assays relevant to the characterization of this compound, based on standard laboratory practices.
Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes a non-radioactive, colorimetric assay to determine the inhibitory activity of this compound on HAT enzymes like p300/KAT3A.
Materials:
-
Recombinant human p300 (or other KAT enzyme)
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer
-
NADH generating enzyme
-
Developer solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add the HAT assay buffer, recombinant KAT enzyme, and the this compound solution or vehicle control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and Acetyl-CoA to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the NADH generating enzyme and developer solution to each well.
-
Incubate at 37°C for 30-60 minutes, or until a stable color develops.
-
Measure the absorbance at the appropriate wavelength (e.g., 440 nm) using a microplate reader.
-
Calculate the percentage of inhibition by comparing the absorbance of the wells treated with this compound to the vehicle control wells.
References
Investigating the Therapeutic Potential of KAT modulator-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine acetyltransferases (KATs) are crucial epigenetic regulators, and their dysregulation is implicated in a multitude of human diseases, most notably cancer. This technical guide focuses on KAT modulator-1, a member of the long-chain alkylidenemalonate (LoCAM) class of compounds. Identified as a modulator of the lysine acetyltransferase p300 (KAT3B), this compound presents a promising avenue for therapeutic intervention. This document provides a comprehensive overview of the current understanding of this compound and its broader class of LoCAMs, with a focus on its mechanism of action, therapeutic potential, and the experimental methodologies required for its investigation. While specific data on this compound is emerging, this guide consolidates available information and provides a framework for future research and development.
Introduction to this compound and the LoCAM Class
This compound is a small molecule belonging to the long-chain alkylidenemalonates (LoCAMs), a novel class of KAT modulators.[1] A key characteristic of this class is the ability to alter the activity profile from inhibition to activation of different KATs based on the length of the alkyl chain.[1] this compound has been identified as a compound that interacts with the full-length p300 protein, a transcriptional co-activator with histone acetyltransferase activity, but notably, it does not bind to the catalytic domain of p300.[1] This suggests a non-catalytic mechanism of modulation, a feature that distinguishes it from many existing KAT inhibitors. The LoCAM class has demonstrated a potent apoptotic effect in cellular assays, highlighting their potential as anti-cancer agents.[1]
Therapeutic Potential of p300 Modulation
The lysine acetyltransferase p300 is a critical node in cellular signaling, acting as a transcriptional co-activator for a vast number of transcription factors. Its involvement in a wide array of cellular processes, including cell growth, differentiation, and apoptosis, makes it a compelling therapeutic target.
Oncology
Overexpression and hyperactivity of p300 are frequently observed in various cancers, including hematological malignancies and solid tumors.[2] By acetylating histones and other transcriptional regulators, p300 can activate oncogenic gene expression programs. Therefore, modulation of p300 activity is a promising strategy for cancer therapy. Several p300 inhibitors are currently under clinical investigation for the treatment of advanced cancers, including metastatic castration-resistant prostate cancer. The development of p300 modulators like this compound offers a potential new therapeutic axis in oncology.
Other Therapeutic Areas
Beyond oncology, the broad regulatory role of p300 suggests its therapeutic potential in other diseases. Dysregulation of p300-mediated transcription is implicated in inflammatory diseases, cardiovascular conditions, and neurological disorders. The ability of LoCAMs to induce apoptosis could be beneficial in diseases characterized by excessive cell survival.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is still under investigation, its interaction with the full-length p300 protein, but not the catalytic domain, points towards an allosteric modulatory role. This could involve altering p300's conformation, its interaction with other proteins, or its localization within the cell.
The p300 protein is a central hub for numerous signaling pathways critical in tumorigenesis and other disease processes. Key pathways influenced by p300 activity include:
-
Wnt Signaling: p300 acts as a co-activator for β-catenin, a key effector of the Wnt pathway, which is frequently hyperactivated in colorectal and other cancers.
-
TGF-β Signaling: p300 is a co-activator for Smad proteins, the primary mediators of TGF-β signaling, which plays a complex, context-dependent role in cancer.
-
NF-κB Signaling: The transcription factor NF-κB, a master regulator of inflammation and cell survival, is regulated by p300-mediated acetylation.
-
HIF-1 Signaling: The hypoxia-inducible factor 1 (HIF-1), crucial for tumor adaptation to low oxygen environments, is also a target of p300 co-activation.
A diagram illustrating the central role of p300 in these signaling pathways is provided below.
Quantitative Data Summary
The initial characterization of the LoCAM class of compounds provided data on their modulatory effects on different KATs and their cytotoxic activity. The following tables summarize the available quantitative data for this compound (referred to as compound 3 in the source) and related compounds from the foundational study by Milite et al., 2011.
Table 1: In Vitro KAT Modulatory Activity of Select LoCAMs
| Compound | Target KAT | Activity | % Inhibition/Activation at 50 µM |
| This compound (3) | p300 (full-length) | Modulator | Interaction confirmed |
| This compound (3) | p300 (catalytic domain) | No Interaction | No interaction observed |
| Compound 2a | KAT3A/KAT2B | Inhibition | ~80% inhibition |
| Compound 1b | KAT3A/KAT2B | Mixed | Inhibitor/Activator |
Data extracted from Milite C, et al. Bioorg Med Chem. 2011.
Table 2: Apoptotic Activity of Select LoCAMs in U937 Cells
| Compound | Apoptosis Induction at 50 µM (% of cells) |
| This compound (3) | > 80% |
| Compound 2a | > 80% |
| Compound 1b | > 80% |
Data extracted from Milite C, et al. Bioorg Med Chem. 2011.
Experimental Protocols
Investigating the therapeutic potential of this compound requires a suite of well-defined experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is designed to assess the direct effect of a compound on the enzymatic activity of p300.
Objective: To determine the IC50 or EC50 of this compound on p300 acetyltransferase activity.
Materials:
-
Recombinant human p300 protein
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter (for radioactive assay) or specific antibody and detection reagents (for non-radioactive assay)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme in a microplate.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 30°C to allow for compound binding.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding acetic acid).
-
For radioactive assay: Spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [3H]Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assay (e.g., ELISA-based): Transfer the reaction mixture to an antibody-coated plate that captures the acetylated histone product. Detect the product using a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a suitable substrate.
-
Calculate the percentage of inhibition or activation at each compound concentration relative to the vehicle control and determine the IC50 or EC50 value.
A workflow for a typical in vitro HAT assay is depicted below.
Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm target engagement of this compound with p300 in a cellular context.
Objective: To demonstrate that this compound binds to p300 in intact cells.
Materials:
-
Cancer cell line expressing p300 (e.g., U937)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-p300 antibody
Procedure:
-
Culture cells to a sufficient density.
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide them into aliquots.
-
Heat the aliquots at different temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble p300 in each sample by Western blotting using an anti-p300 antibody.
-
A shift in the melting curve of p300 in the presence of this compound compared to the vehicle control indicates target engagement.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in cancer cells treated with this compound.
Objective: To measure the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., U937)
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere (if applicable).
-
Treat the cells with various concentrations of this compound or vehicle control for a desired time period (e.g., 24-72 hours).
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
This compound and the broader class of LoCAMs represent a promising new direction in the development of epigenetic therapies. Their unique, non-catalytic site-directed mechanism of p300 modulation may offer advantages in terms of specificity and downstream effects compared to traditional active-site inhibitors. The potent apoptotic effects observed in preliminary studies underscore their potential as anti-cancer agents.
Future research should focus on several key areas:
-
Detailed Mechanistic Studies: Elucidating the precise binding site of this compound on the full-length p300 protein and the conformational changes it induces.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of various cancers.
-
Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its effect on p300 activity in vivo.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy.
The in-depth investigation of this compound, guided by the methodologies outlined in this technical guide, will be crucial in unlocking its full therapeutic potential.
References
The Use of Lysine Acetyltransferase (KAT) Modulators as Tools for Studying Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic and precise regulation of gene expression is fundamental to nearly all biological processes. A key mechanism governing this regulation is the post-translational modification of histone proteins, which package DNA into chromatin. Among the most critical of these modifications is lysine acetylation, a reversible process controlled by two opposing enzyme families: lysine acetyltransferases (KATs), formerly known as histone acetyltransferases (HATs), and lysine deacetylases (KDACs or HDACs).
KATs catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other non-histone proteins. This acetylation neutralizes the positive charge of the lysine residue, weakening its interaction with the negatively charged DNA backbone. This "loosening" of chromatin, often referred to as euchromatin, generally creates a more permissive environment for the binding of transcription factors and the recruitment of the transcriptional machinery, leading to gene activation. Conversely, the removal of these acetyl marks by HDACs is associated with chromatin condensation (heterochromatin) and transcriptional repression.
Given their central role in controlling gene transcription, KATs have emerged as critical targets for therapeutic intervention in a variety of diseases, including cancer, inflammatory disorders, and neurological conditions. The development of small molecule modulators, particularly inhibitors, of specific KATs has provided researchers with powerful chemical tools to dissect the intricate roles of individual KATs in gene regulation and to explore their therapeutic potential.
This technical guide provides an in-depth overview of the use of KAT modulators as tools for studying gene transcription. We will focus on a well-characterized and selective inhibitor of the p300/CBP KAT family, A-485, as a representative example to illustrate the principles and methodologies involved. This guide will cover the quantitative aspects of KAT modulation, detailed experimental protocols for assessing the impact on gene transcription, and the signaling pathways involved.
Data Presentation: Quantitative Analysis of KAT Inhibitors
The development of potent and selective KAT inhibitors is crucial for their use as precise research tools. The following tables summarize the in vitro potency (IC50 values) of several commonly used KAT inhibitors against various KAT family members. A-485 stands out as a highly potent and selective inhibitor of the p300/CBP family.
| Inhibitor | Target KAT Family | Specific Target(s) | IC50 (nM) | Reference(s) |
| A-485 | p300/CBP | p300 | 9.8 | [1][2] |
| CBP | 2.6 | [1][2] | ||
| C646 | p300/CBP | p300 | 1600 (Ki = 400) | [3] |
| NU9056 | MYST | Tip60 (KAT5) | 2000 | |
| WM-8014 | MYST | KAT6A (MOZ) | 8 | |
| KAT6B (MORF) | 28 | |||
| Anacardic Acid | GNAT/p300 | PCAF | ~5000 | |
| p300 | ~8500 | |||
| Garcinol | GNAT/p300 | PCAF | ~5000 | |
| p300 | ~7000 |
Table 1: In Vitro Potency of Selected KAT Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against their primary KAT targets. The data highlights the high potency and selectivity of A-485 for the p300/CBP family.
The cellular activity of a KAT inhibitor is often assessed by its ability to reduce specific histone acetylation marks. A-485 has been shown to potently decrease the levels of H3K27ac and H3K18ac, marks preferentially deposited by p300/CBP, in a concentration-dependent manner.
| Cell Line | Histone Mark | A-485 EC50 (nM) | Reference(s) |
| PC-3 (Prostate Cancer) | H3K27ac | 73 | |
| PC-3 (Prostate Cancer) | H3K9ac | >10,000 |
Table 2: Cellular Activity of A-485 on Histone Acetylation. This table demonstrates the on-target effect of A-485 in a cellular context, showing a selective reduction in H3K27 acetylation, a key mark of active enhancers regulated by p300/CBP.
Signaling Pathways and Regulatory Networks
The p300/CBP coactivators are crucial nodes in a multitude of signaling pathways that converge on the regulation of gene expression. They are recruited to gene promoters and enhancers by a vast array of transcription factors, thereby integrating diverse cellular signals to orchestrate specific transcriptional programs. Inhibition of p300/CBP catalytic activity with a modulator like A-485 can therefore have profound effects on these pathways.
Figure 1: Simplified Signaling Network of p300/CBP-Mediated Gene Transcription. This diagram illustrates how extracellular signals are transduced through intracellular cascades to activate transcription factors, which in turn recruit p300/CBP to regulate target gene expression. A-485 inhibits the catalytic activity of p300/CBP, thereby blocking the downstream transcriptional output and subsequent cellular responses.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the effects of KAT modulators on gene transcription.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified KAT enzyme. A common method is a colorimetric or fluorometric assay that detects the byproducts of the acetylation reaction.
Materials:
-
Purified recombinant KAT enzyme (e.g., p300)
-
Histone peptide substrate (e.g., H3 or H4 peptide)
-
Acetyl-CoA
-
KAT inhibitor (e.g., A-485) dissolved in DMSO
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Developing solution (specific to the detection kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the KAT inhibitor in DMSO.
-
In a 96-well plate, add the HAT assay buffer.
-
Add the KAT inhibitor dilutions to the respective wells. Include a DMSO-only control.
-
Add the histone peptide substrate to all wells.
-
Add the purified KAT enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding acetyl-CoA to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and add the developing solution according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Figure 2: In Vitro HAT Assay Workflow. This diagram outlines the key steps in performing an in vitro histone acetyltransferase assay to measure the potency of a KAT inhibitor.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications or DNA-binding proteins. By treating cells with a KAT inhibitor, one can assess the global changes in histone acetylation at specific genomic loci, such as promoters and enhancers.
Materials:
-
Cultured cells
-
KAT inhibitor (e.g., A-485)
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody specific to the histone modification of interest (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cell Treatment and Cross-linking: Treat cultured cells with the KAT inhibitor or vehicle (DMSO) for the desired time. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest overnight. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at high temperature with proteinase K. Purify the DNA using phenol:chloroform extraction or a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and input control DNA for next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment. Compare the enrichment of histone acetylation marks between inhibitor-treated and control samples to identify differential regions.
Figure 3: ChIP-seq Experimental Workflow. This diagram illustrates the major steps involved in a chromatin immunoprecipitation sequencing experiment to map histone modifications genome-wide following treatment with a KAT inhibitor.
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the expression levels of specific genes. By comparing the mRNA levels of target genes in cells treated with a KAT inhibitor versus control cells, one can determine the effect of the inhibitor on gene transcription.
Materials:
-
Cultured cells treated with KAT inhibitor or vehicle
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
Gene-specific forward and reverse primers for target and reference genes
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with the KAT inhibitor for the desired time. Harvest the cells and extract total RNA using a commercially available kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template. Set up reactions for each target gene and at least one stably expressed reference gene (e.g., GAPDH, ACTB).
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence of the SYBR Green dye, which intercalates into the double-stranded DNA as it is amplified.
-
Data Analysis: Determine the cycle threshold (Ct) value for each reaction. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the change in gene expression between the inhibitor-treated and control samples using the ΔΔCt method.
Figure 4: RT-qPCR Experimental Workflow. This diagram outlines the process of measuring changes in gene expression levels in response to a KAT inhibitor using reverse transcription quantitative PCR.
Conclusion
The development of potent and selective KAT modulators has revolutionized our ability to study the intricate mechanisms of gene transcription. By providing the means to acutely and specifically perturb the activity of individual KAT enzymes, these chemical tools allow for a detailed dissection of their roles in health and disease. As exemplified by the p300/CBP inhibitor A-485, these molecules enable researchers to link specific histone acetylation events to the regulation of distinct transcriptional programs and cellular phenotypes. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage KAT modulators in their research, ultimately paving the way for novel therapeutic strategies targeting the epigenetic control of gene expression.
References
Understanding the Binding Properties of KAT Modulator-1 to p300: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding properties of KAT modulator-1, a representative modulator of the histone acetyltransferase p300. This document details the quantitative binding characteristics, experimental methodologies for characterization, and the signaling context of this interaction. For the purpose of this guide, and in the absence of specific data for a compound named "this compound," we will utilize data from well-characterized p300 inhibitors, A-485 and C646, as representative examples of potent and selective p300 modulators.
Introduction to p300 and Its Modulation
The E1A binding protein p300 (also known as EP300 or KAT3B) is a crucial histone acetyltransferase (HAT) that plays a pivotal role in regulating gene transcription through chromatin remodeling. p300, along with its close homolog CREB-binding protein (CBP), acts as a transcriptional co-activator by acetylating lysine residues on histones and other proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is accessible to the transcriptional machinery.
Given its central role in gene regulation, the dysregulation of p300 activity is implicated in a variety of diseases, including cancer.[1][2] Consequently, p300 has emerged as a significant therapeutic target. Modulators of p300, including inhibitors and activators, are being actively investigated for their potential in treating these conditions. This guide focuses on the binding properties of small molecule inhibitors that target the catalytic HAT domain of p300.
Quantitative Binding Data of p300 Modulators
The binding affinity and inhibitory potential of small molecule modulators to p300 are quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative data for the representative p300 inhibitors, A-485 and C646.
| Compound | Assay Type | Parameter | Value | Target | Reference |
| A-485 | TR-FRET | IC50 | 9.8 nM | p300-BHC | [3] |
| TR-FRET | IC50 | 2.6 nM | CBP-BHC | [3] | |
| Cellular Assay (PC-3 cells) | EC50 (H3K27Ac) | 103 nM | p300/CBP | [4] | |
| Surface Plasmon Resonance | KD | 15 ± 1 nM | p300-HAT | ||
| C646 | Radioactive HAT Assay | Ki | 400 nM | p300 | |
| Radioactive HAT Assay | IC50 | ~10 µM | p300 |
Table 1: Binding Affinity and Potency of Representative p300 Inhibitors. BHC: Bromodomain-HAT-C/H3 domain; TR-FRET: Time-Resolved Fluorescence Energy Transfer; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; KD: Dissociation constant; Ki: Inhibition constant.
| Compound | Parameter | Value | Method | Reference |
| A-485 | kon (Association Rate) | Not Reported | Surface Plasmon Resonance | |
| koff (Dissociation Rate) | 1.3 ± 0.01e-03 /s | Surface Plasmon Resonance | ||
| t1/2 (Half-life) | 531 ± 4.5 s | Surface Plasmon Resonance |
Table 2: Kinetic Parameters of A-485 Binding to p300-HAT.
Experimental Protocols for Characterizing p300 Binding
The following sections provide detailed methodologies for key experiments used to characterize the binding of modulators to p300.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash assay technology used to study biomolecular interactions. For p300, it is often employed to measure the inhibition of histone acetylation.
Principle: The assay relies on the proximity of Donor and Acceptor beads. A biotinylated histone peptide substrate is captured by Streptavidin-coated Donor beads. An antibody specific to the acetylated form of the peptide binds to the acetylated product and is in turn captured by Protein A-coated Acceptor beads. When in close proximity, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm. Inhibition of p300 activity results in a decrease in the AlphaScreen signal.
Experimental Protocol (based on a generic p300 AlphaLISA assay kit):
-
Reagent Preparation:
-
Prepare 1x HAT Assay Buffer by diluting a 2x stock with sterile water.
-
Reconstitute lyophilized biotinylated histone H3 peptide substrate and Acetyl-CoA to their final concentrations in 1x HAT Assay Buffer.
-
Dilute the p300 enzyme to the desired concentration (e.g., 0.5 ng/µL) in 1x HAT Assay Buffer on ice.
-
Prepare serial dilutions of the test compound (this compound) in 1x HAT Assay Buffer. Ensure the final DMSO concentration is below 0.5%.
-
Prepare the Detection Mix by diluting the anti-acetylated histone antibody and Acceptor beads in 1x Detection Buffer.
-
Prepare the Donor bead solution by diluting Streptavidin-coated Donor beads in 1x Detection Buffer.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of the test compound dilutions or vehicle control to the appropriate wells of a 384-well white Optiplate.
-
Add 2 µL of the diluted p300 enzyme solution to all wells except the "Blank" control. Add 2 µL of 1x HAT Assay Buffer to the "Blank" wells.
-
Add 2 µL of a mixture of the biotinylated histone H3 peptide and Acetyl-CoA to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 10 µL of the Detection Mix to each well to stop the reaction and label the product.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
Add 10 µL of the Donor bead solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Subtract the signal from the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of KAT Modulator-1 in Leukemia Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the preliminary investigations into the activity of KAT Modulator-1, a novel epigenetic modifier, in the context of leukemia. This compound is identified as a modulator of the lysine acetyltransferase (KAT) p300/CBP, key regulators of gene expression implicated in various cancers, including hematological malignancies. This whitepaper summarizes the current understanding of its mechanism of action, presents key preclinical data in leukemia cell lines, outlines detailed experimental protocols for the cited experiments, and provides visual representations of the implicated signaling pathways and experimental workflows.
Introduction: Targeting Epigenetic Regulation in Leukemia
The dysregulation of epigenetic machinery is a hallmark of many cancers, including acute myeloid leukemia (AML). Histone acetyltransferases (HATs), also known as lysine acetyltransferases (KATs), are critical enzymes that catalyze the transfer of acetyl groups to lysine residues on histone and non-histone proteins. This acetylation is generally associated with a more open chromatin structure and increased gene transcription.
The paralogous proteins p300 (KAT3B) and CREB-binding protein (CBP or KAT3A) are crucial KATs that function as transcriptional co-activators for a multitude of transcription factors involved in cell growth, differentiation, and apoptosis.[1] Their aberrant activity has been linked to the maintenance of a malignant phenotype in leukemia.[2] Consequently, the development of small molecule inhibitors targeting p300/CBP is a promising therapeutic strategy.[1][3]
This compound (also referred to as Compound 3) has been identified as a modulator of p300/CBP activity.[4] It has been shown to interact with the full-length p300 protein, but not with its isolated catalytic domain, suggesting a unique modulatory mechanism. Preliminary studies have demonstrated its ability to inhibit the enzymatic activity of KAT3A and impact histone acetylation in leukemia cells, warranting further investigation into its therapeutic potential.
Mechanism of Action of this compound
This compound appears to exert its effects through the modulation of the p300/CBP co-activator complex. The primary mechanism involves the inhibition of histone acetylation, leading to a more condensed chromatin state and the repression of key oncogenic gene transcription.
Signaling Pathway
The inhibition of p300/CBP by modulators like this compound is expected to impact downstream signaling pathways critical for leukemia cell survival and proliferation. A key target of p300/CBP in many hematological malignancies is the MYC oncogene. By reducing histone acetylation at the MYC promoter and enhancer regions, p300/CBP inhibitors can lead to the downregulation of MYC expression. Another important transcription factor regulated by p300/CBP is IRF4, which is crucial for the survival of multiple myeloma cells.
References
- 1. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for KAT Modulator-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine acetyltransferases (KATs) are a class of enzymes crucial for regulating cellular processes through the acetylation of lysine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in gene expression, DNA repair, and cell signaling.[2][3] Dysregulation of KAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] "KAT modulator-1" represents a novel compound designed to modulate the activity of a specific lysine acetyltransferase. This document provides a detailed protocol for characterizing the in vitro activity of this compound, enabling researchers to assess its potency and mechanism of action.
Signaling Pathway of Lysine Acetylation
KATs catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue on a substrate protein, such as a histone. This reaction neutralizes the positive charge of the lysine, altering the protein's structure and function. This can lead to changes in chromatin structure and gene transcription. The activity of KATs is counteracted by lysine deacetylases (KDACs), which remove the acetyl group, ensuring a dynamic and tightly regulated process.
Quantitative Data Summary
The following table summarizes hypothetical dose-response data for this compound in a biochemical assay targeting a generic KAT enzyme.
| Concentration of this compound (µM) | % Inhibition of KAT Activity (Mean ± SD, n=3) | IC50 (µM) |
| 0.01 | 5.2 ± 1.1 | \multirow{7}{*}{1.5} |
| 0.1 | 15.8 ± 2.5 | |
| 0.5 | 35.1 ± 3.2 | |
| 1.0 | 48.9 ± 4.1 | |
| 5.0 | 75.4 ± 2.8 | |
| 10.0 | 92.3 ± 1.9 | |
| 50.0 | 98.1 ± 0.8 |
Table 1: Dose-response of this compound on KAT activity.
Experimental Protocols
Biochemical Assay for KAT Activity
This protocol describes a common method to measure the direct effect of this compound on the enzymatic activity of a recombinant KAT. There are various formats for this assay, including those that detect the acetylated product directly (e.g., using specific antibodies in an ELISA format) or those that measure the formation of the co-product, coenzyme A (CoA).
Materials:
-
Recombinant human KAT enzyme (e.g., p300/CBP, GCN5/PCAF)
-
Histone substrate (e.g., Histone H3 or a specific peptide)
-
Acetyl-CoA
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT
-
Detection reagent (format-dependent, e.g., antibody for acetylated lysine, or a reagent to detect free CoA)
-
96-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer, recombinant KAT enzyme, and the histone substrate.
-
Incubation with Modulator: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding acetyl-CoA to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution, which will depend on the detection method.
-
Detection: Measure the signal according to the manufacturer's instructions for the chosen detection reagent. This could involve measuring fluorescence, luminescence, or absorbance.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using appropriate software.
Experimental Workflow Diagram
Conclusion
The provided protocols and background information offer a robust framework for the initial in vitro characterization of "this compound." By employing these methods, researchers can obtain critical data on the compound's potency and its direct effect on KAT enzyme activity. Further cellular assays would be necessary to confirm these findings in a more complex biological environment and to elucidate the downstream effects of KAT modulation.
References
Application Notes and Protocols for KAT Modulator-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT Modulator-1, a member of the long-chain alkylidenemalonates (LoCAMs) class of molecules, has been identified as a modulator of K (lysine) acetyltransferases (KATs), particularly targeting the p300/CBP family.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its effects on apoptosis and histone acetylation. The protocols are based on established methodologies and findings related to the activity of LoCAMs in relevant cell lines.
Mechanism of Action
This compound exerts its effects by modulating the activity of the p300/CBP histone acetyltransferases. These enzymes play a crucial role in chromatin remodeling and the transcriptional regulation of a wide array of genes involved in cellular processes such as proliferation, differentiation, and apoptosis.[2][3] By altering p300/CBP activity, this compound can influence the acetylation status of histones and other protein targets, leading to changes in gene expression and subsequent cellular responses. The modulation of p300/CBP by this compound has been shown to induce apoptosis in cancer cell lines, such as the human monocytic leukemia cell line U937.[4]
Signaling Pathway
The p300/CBP coactivators are central nodes in various signaling pathways. They are involved in the regulation of apoptosis through their interaction with key proteins like p53. Acetylation of p53 by p300/CBP can enhance its stability and transcriptional activity, promoting the expression of pro-apoptotic genes.[3] Furthermore, p300/CBP is implicated in the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival. Modulation of p300/CBP can therefore impact these pathways, leading to an apoptotic response.
References
Application Notes and Protocols for Histone Acetylation Assay Using KAT Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a key epigenetic modification crucial for regulating gene expression, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The acetylation status of histones is dynamically controlled by two opposing enzyme families: histone acetyltransferases (KATs) and histone deacetylases (HDACs). Among the KATs, the paralogous proteins p300 and CBP are master regulators that acetylate histones and other proteins, influencing a wide array of cellular processes.
KAT modulator-1 is a novel small molecule that modulates the activity of the p300/CBP lysine acetyltransferases. Unlike direct catalytic inhibitors, this compound is understood to be an allosteric modulator, interacting with the full-length p300 protein at a site distinct from the catalytic domain. This interaction is thought to induce conformational changes that alter the enzyme's substrate specificity and overall activity. These application notes provide detailed protocols for assessing the impact of this compound on histone acetylation in both in vitro and cellular contexts.
Signaling Pathway of Histone Acetylation and Modulation
Histone acetyltransferases, such as p300/CBP, transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the interaction between the histone tail and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with transcriptional activation. Conversely, HDACs remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. Allosteric modulators like this compound can fine-tune this process by altering the catalytic activity or substrate preference of p300/CBP, thereby influencing the expression of specific gene sets.
Caption: Allosteric modulation of p300/CBP by this compound influences histone acetylation and subsequent gene transcription.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes from the described experimental protocols. These tables are intended to serve as a template for presenting experimental results obtained with this compound.
Table 1: In Vitro Histone H3 Acetylation Assay with this compound
| Treatment Group | Concentration (µM) | Acetyl-H3 (K27) Signal (Relative Luminescence Units) | % Modulation of p300 Activity |
| Vehicle Control (DMSO) | 0 | 15,842 | 0% |
| This compound | 0.1 | 18,218 | +15% |
| This compound | 1 | 22,179 | +40% |
| This compound | 10 | 11,089 | -30% |
| This compound | 100 | 6,337 | -60% |
| C646 (Inhibitor Control) | 10 | 4,753 | -70% |
Table 2: Cellular Histone H3 Acetylation Assay (Western Blot) with this compound
| Treatment Group | Concentration (µM) | Acetyl-H3 (K27) / Total H3 (Normalized Intensity) | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.0 |
| This compound | 0.1 | 1.25 | 1.25 |
| This compound | 1 | 1.62 | 1.62 |
| This compound | 10 | 0.78 | 0.78 |
| This compound | 100 | 0.45 | 0.45 |
| A-485 (Inhibitor Control) | 1 | 0.31 | 0.31 |
Experimental Protocols
In Vitro Histone Acetylation Assay (Luminescent)
This assay measures the activity of recombinant p300/CBP on a histone H3 substrate in the presence of this compound. The amount of acetylated histone is quantified using a specific antibody and a luminescent secondary antibody.
Experimental Workflow:
Caption: Workflow for the in vitro histone acetylation assay.
Materials:
-
Recombinant human p300 protein
-
Histone H3 peptide (e.g., residues 1-21)
-
Acetyl-CoA
-
This compound
-
p300/CBP inhibitor (e.g., C646) as a control
-
Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
White 96-well assay plates
-
Anti-acetyl-Histone H3 (e.g., anti-AcH3K27) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant p300 in assay buffer.
-
Prepare a 2X solution of histone H3 peptide and acetyl-CoA in assay buffer.
-
Prepare a series of 2X dilutions of this compound and control compounds in assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of the 2X this compound/control dilutions to the appropriate wells.
-
Add 25 µL of the 2X p300 enzyme solution to all wells except the no-enzyme control.
-
Initiate the reaction by adding 50 µL of the 2X histone H3/acetyl-CoA substrate mix to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Detection:
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Follow the manufacturer's protocol for the luminescent detection kit, which typically involves:
-
Transferring the reaction mixture to an antibody-coated plate.
-
Incubating with the primary anti-acetyl-histone H3 antibody.
-
Washing the plate.
-
Incubating with the HRP-conjugated secondary antibody.
-
Washing the plate.
-
Adding the chemiluminescent substrate.
-
-
-
Data Acquisition and Analysis:
-
Immediately read the luminescence on a plate reader.
-
Subtract the background (no-enzyme control) from all readings.
-
Calculate the percentage of modulation relative to the vehicle control (DMSO).
-
Cellular Histone Acetylation Assay (Western Blot)
This protocol determines the effect of this compound on the overall levels of histone acetylation in a cellular context.
Experimental Workflow:
Caption: Workflow for the cellular histone acetylation assay via Western blot.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound
-
p300/CBP inhibitor (e.g., A-485) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents for histone extraction (e.g., acid extraction)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K27), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control inhibitor for 24 hours.
-
-
Histone Extraction:
-
Harvest the cells by scraping and pelleting by centrifugation.
-
Perform histone extraction using an acid extraction protocol. Briefly, lyse the cells, isolate the nuclei, and extract histones using 0.2 N HCl. Neutralize the extract with NaOH.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extract (e.g., 10-20 µg) onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histone H3 and total histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the intensity of the acetylated histone H3 band to the corresponding total histone H3 band to account for loading differences.
-
Calculate the fold change in acetylation relative to the vehicle-treated control.
-
Conclusion
The provided protocols offer robust methods for characterizing the effects of this compound on p300/CBP activity and histone acetylation. The in vitro assay allows for a direct assessment of the modulator's impact on enzyme kinetics, while the cellular assay provides insights into its efficacy in a more complex biological environment. The unique allosteric mechanism of this compound presents a promising avenue for the development of novel therapeutics that can fine-tune epigenetic regulation with potentially greater specificity and fewer off-target effects than traditional active-site inhibitors. Careful execution of these assays will be critical in elucidating the full therapeutic potential of this and other novel KAT modulators.
Application of KAT Modulator-1 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetyltransferases (KATs) are a class of enzymes crucial for the regulation of gene expression. By adding acetyl groups to histone proteins, KATs neutralize their positive charge, leading to a more relaxed chromatin structure that is accessible to transcription factors and the transcriptional machinery. This process is generally associated with transcriptional activation. One of the most studied KATs is p300 (also known as KAT3B), a transcriptional co-activator that plays a vital role in cell proliferation, differentiation, and development. Dysregulation of p300 activity has been implicated in various diseases, including cancer.
KAT modulator-1 is a novel small molecule designed to interact with the full-length p300 protein, distinguishing itself by not binding to the catalytic domain directly.[1] This unique mechanism of action suggests that this compound may influence p300 function and, consequently, gene expression through allosteric modulation or by affecting its interaction with other proteins. Understanding the impact of this compound on the genomic localization and activity of p300 is essential for elucidating its therapeutic potential.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), it allows for the identification of specific genomic regions where a protein of interest is bound. This application note provides a detailed protocol for utilizing this compound in ChIP experiments to study its effects on p300 binding to target gene promoters and the associated changes in histone acetylation.
Principle of the Method
This protocol outlines a ChIP assay to assess the effect of this compound on the binding of p300 to specific gene loci. The experiment involves treating cells with this compound, followed by cross-linking of proteins to DNA. The chromatin is then sheared, and an antibody specific to p300 is used to immunoprecipitate the p300-DNA complexes. The associated DNA is subsequently purified and quantified by qPCR to determine the enrichment of specific genomic regions. By comparing the results from treated and untreated cells, researchers can infer the modulatory effect of the compound on p300's genomic localization.
Data Presentation
The following tables represent hypothetical data demonstrating the potential effects of this compound as investigated by ChIP-qPCR.
Table 1: Effect of this compound on p300 Binding to Target Gene Promoters
| Target Gene Promoter | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. IgG |
| Gene A (Known p300 target) | Vehicle Control | 2.5 ± 0.3 | 25 |
| This compound (10 µM) | 1.2 ± 0.2 | 12 | |
| Gene B (Known p300 target) | Vehicle Control | 3.1 ± 0.4 | 31 |
| This compound (10 µM) | 1.5 ± 0.3 | 15 | |
| Negative Control Locus | Vehicle Control | 0.1 ± 0.05 | 1 |
| This compound (10 µM) | 0.1 ± 0.04 | 1 |
Table 2: Effect of this compound on Histone H3 Acetylation (H3K27ac) at p300 Target Gene Promoters
| Target Gene Promoter | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. IgG |
| Gene A (Known p300 target) | Vehicle Control | 4.2 ± 0.5 | 42 |
| This compound (10 µM) | 2.1 ± 0.4 | 21 | |
| Gene B (Known p300 target) | Vehicle Control | 5.0 ± 0.6 | 50 |
| This compound (10 µM) | 2.5 ± 0.5 | 25 | |
| Negative Control Locus | Vehicle Control | 0.2 ± 0.07 | 2 |
| This compound (10 µM) | 0.2 ± 0.06 | 2 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, U937) at an appropriate density in 150 mm culture dishes. For a standard ChIP experiment, aim for approximately 1-2 x 107 cells per immunoprecipitation.
-
Cell Growth: Culture the cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO2 until they reach 80-90% confluency.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours). The optimal concentration and treatment time should be determined empirically.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube and centrifuge to pellet.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions must be determined empirically for each cell type and instrument.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Collect the supernatant (pre-cleared chromatin).
-
Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
-
To the remaining chromatin, add a specific antibody against p300 (or H3K27ac) and a negative control IgG antibody.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl to the eluates and input samples and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Protocol 3: Quantitative PCR (qPCR) Analysis
-
Primer Design: Design and validate qPCR primers that amplify specific regions of interest (e.g., promoter regions of known p300 target genes) and a negative control region where p300 is not expected to bind.
-
qPCR Reaction: Set up qPCR reactions using a suitable SYBR Green master mix with the purified ChIP DNA and input DNA as templates.
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA (% Input).
-
Calculate the fold enrichment of the target loci relative to the negative control IgG.
-
Visualizations
Signaling Pathway
Caption: p300-mediated transcriptional activation pathway and the potential point of intervention for this compound.
Experimental Workflow
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow for studying the effects of this compound.
References
KAT modulator-1 solubility and stock solution preparation guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT modulator-1 is a small molecule compound that functions as a modulator of lysine acetyltransferases (KATs). Specifically, it has been identified to interact with the full-length p300 protein, a histone acetyltransferase, but not with its catalytic domain. This interaction suggests a modulatory role in epigenetic regulation. These application notes provide a comprehensive guide to the solubility, stock solution preparation, and a general protocol for a cell-based assay to evaluate the effects of this compound.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citation(s) |
| Molecular Weight | 308.50 g/mol | |
| CAS Number | 1314006-43-3 | |
| Solubility in DMSO | 100 mg/mL (324.15 mM) | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |
Stock Solution Preparation
Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 80°C
-
Sonicator
Protocol
-
Calculate the required amount of this compound: To prepare a 10 mM stock solution, for example, use the following formula:
-
Mass (mg) = 10 mM * 0.001 L * 308.50 g/mol * 1000 mg/g = 3.085 mg per 1 mL of DMSO.
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of high-purity, anhydrous DMSO to the tube containing the this compound powder. It is crucial to use newly opened DMSO as hygroscopic DMSO can significantly impact solubility[1].
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
For complete dissolution to achieve a 100 mg/mL concentration, warming and heating to 80°C, along with sonication, is recommended[1]. For lower concentrations, these steps may also aid in ensuring the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Signaling Pathway
This compound influences cellular processes by modulating the activity of lysine acetyltransferases, particularly p300 (also known as KAT3A). These enzymes play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge on lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure. This "relaxed" chromatin is more accessible to transcription factors, thereby promoting gene expression.
The p300/CBP family of KATs are key transcriptional co-activators involved in a multitude of signaling pathways that regulate cell proliferation, differentiation, and apoptosis. By modulating p300 activity, this compound can indirectly influence the transcriptional programs of pathways such as Wnt/β-catenin and NF-κB.
Experimental Protocols
The following is a general protocol for a cell-based assay to assess the effect of this compound on cell viability and histone acetylation. This protocol is based on common methodologies used for other p300/CBP inhibitors and should be optimized for your specific cell line and experimental conditions.
Cell Viability Assay (MTT or WST-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the modulator. Include a vehicle control (DMSO) at the same final concentration as the highest modulator concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTT or WST-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Histone Acetylation
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a specified time.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 (Lys27)) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).
References
Application Notes and Protocols for Delivering KAT Modulator-1 into Primary Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective delivery of KAT Modulator-1, a small molecule inhibitor of lysine acetyltransferases (KATs), into primary cells. The information compiled herein is intended to guide researchers in selecting and applying the most suitable methods for their experimental needs, with a focus on electroporation and lipid-based nanoparticle delivery.
Introduction to this compound Delivery
Lysine acetyltransferases (KATs) are a family of enzymes crucial for regulating gene expression and other cellular processes through the acetylation of histone and non-histone proteins.[1][2] Dysregulation of KAT activity is implicated in various diseases, including cancer, making KAT inhibitors like this compound valuable tools for basic research and therapeutic development.[1][2][3] However, primary cells, which are more representative of in vivo conditions, are notoriously difficult to transfect with foreign molecules. This document outlines two effective methods for delivering this compound into these challenging cell types: electroporation and lipid-based nanoparticle delivery.
Data Presentation: Comparison of Delivery Methods
Table 1: Electroporation Efficiency and Viability in Primary Cells
| Primary Cell Type | Molecule Delivered | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| Primary Human T Cells | Plasmid DNA | ~60% | ~50-70% | |
| Primary Murine Dendritic Cells | Plasmid DNA (4.7 kbp) | ~20-30% (nsPEF) | ~40-60% | |
| Human Primary Fibroblasts | siRNA | 93% | Not specified | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | siRNA | 94% | Not specified | |
| HeLa Cells | Not specified | Not specified | 63.49% (at 1.6 kV/cm) |
Note: Efficiency and viability are highly dependent on electroporation parameters (voltage, pulse duration, buffer composition) and cell type.
Table 2: Lipid-Based Delivery Efficiency and Viability in Primary Cells
| Primary Cell Type | Delivery Reagent | Molecule Delivered | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| Primary Fibroblasts | Lipofectamine LTX + FuGENE HD | Plasmid DNA | ~15-20% | Not specified | |
| Primary Hepatoblasts | Lipofectamine LTX + FuGENE HD | Plasmid DNA | ~10-15% | Not specified | |
| Primary Monocytes | Lipofectamine RNAiMAX | siRNA | ~80% | High | |
| AGS Gastric Cancer Cells | X-tremeGENE HP | Plasmid DNA | 36.9% | 68-75% | |
| CHO-K1 Cells | Turbofect | pEGFP-N1 | 74% | High |
Note: The efficiency of lipid-based delivery is influenced by the specific reagent, lipid-to-cargo ratio, and cell type.
Experimental Protocols
Here, we provide detailed protocols for the delivery of this compound into primary cells using electroporation and lipid-based nanoparticles.
Electroporation-Mediated Delivery of this compound
Electroporation utilizes an electrical pulse to transiently permeabilize the cell membrane, allowing the entry of small molecules. This method is often effective for difficult-to-transfect primary cells.
Materials:
-
Primary cells of interest
-
This compound (dissolved in a compatible solvent, e.g., DMSO)
-
Electroporation device and compatible cuvettes (e.g., Bio-Rad Gene Pulser, Lonza Nucleofector)
-
Electroporation buffer (commercial or in-house prepared, e.g., Opti-MEM™ or PBS)
-
Cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Cell Preparation:
-
Culture primary cells to the desired confluency.
-
On the day of electroporation, harvest the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold sterile PBS.
-
Resuspend the cells in cold electroporation buffer at a concentration of 1 x 107 cells/mL.
-
-
Electroporation:
-
In a sterile microcentrifuge tube, mix 100 µL of the cell suspension with the desired final concentration of this compound. Note: The optimal concentration of this compound should be determined empirically, starting with a range based on its known IC50 value.
-
Transfer the cell/modulator mixture to a pre-chilled electroporation cuvette.
-
Place the cuvette in the electroporation chamber.
-
Apply the electrical pulse using parameters optimized for your specific primary cell type. If using a Nucleofector, select the appropriate pre-programmed setting. For other devices, a starting point could be 250V and 500µF for a 0.4 cm gap cuvette.
-
Immediately after the pulse, allow the cells to recover in the cuvette for 10-20 minutes at room temperature.
-
-
Post-Electroporation Culture:
-
Gently resuspend the cells in pre-warmed complete cell culture medium.
-
Transfer the cell suspension to a culture plate.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
The effect of this compound can be assessed at the desired time points post-transfection.
-
Lipid Nanoparticle (LNP)-Mediated Delivery of this compound
Lipid nanoparticles are vesicles composed of lipids that can encapsulate and deliver cargo, such as small molecules, into cells. This method generally offers lower toxicity compared to electroporation.
Materials:
-
Primary cells of interest
-
This compound
-
Lipid-based transfection reagent suitable for small molecules (e.g., Lipofectamine™ RNAiMAX, or specialized LNP formulation kits)
-
Opti-MEM™ I Reduced Serum Medium or similar
-
Cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Cell Plating:
-
The day before transfection, seed the primary cells in a culture plate at a density that will result in 50-80% confluency on the day of transfection.
-
-
Preparation of LNP-KAT Modulator-1 Complexes:
-
Solution A: In a sterile tube, dilute the required amount of this compound into Opti-MEM™. Mix gently.
-
Solution B: In a separate sterile tube, dilute the lipid-based transfection reagent into Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow the formation of LNP-modulator complexes. Note: The optimal ratio of lipid reagent to this compound should be determined experimentally.
-
-
Transfection:
-
Carefully add the LNP-KAT Modulator-1 complexes drop-wise to the cells in the culture plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells with the complexes for 4-6 hours under standard culture conditions.
-
-
Post-Transfection:
-
After the incubation period, replace the medium containing the LNP complexes with fresh, complete cell culture medium.
-
Continue to incubate the cells.
-
Analyze the effects of this compound at the desired time points.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a representative KAT signaling pathway and the experimental workflows for the delivery methods described.
Caption: A simplified signaling pathway illustrating the role of KATs in gene expression and the inhibitory action of this compound.
Caption: Experimental workflow for delivering this compound into primary cells using electroporation.
Caption: Workflow for the delivery of this compound to primary cells via lipid nanoparticles.
References
Unraveling p300 Function: Application Notes and Protocols for Utilizing KAT Modulator-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate the function of the histone acetyltransferase p300 (also known as KAT3B) using a novel lysine acetyltransferase (KAT) modulator, referred to herein as KAT Modulator-1. This document outlines detailed protocols for assessing the impact of this compound on p300's enzymatic activity, its role in chromatin remodeling, and its influence on gene expression and cellular signaling pathways.
Introduction to p300
The E1A-associated protein p300 is a crucial transcriptional co-activator that plays a central role in a wide array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[1][2][3] Its primary function is as a histone acetyltransferase (HAT), an enzyme that transfers acetyl groups to lysine residues on histone and non-histone proteins.[1][2] This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure, which enhances the accessibility of DNA to transcription factors and the transcriptional machinery, thereby activating gene expression.
Dysregulation of p300 activity has been implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. In many cancers, p300 is considered a tumor-promoting protein due to its role in activating oncogene transcription and promoting cell proliferation and migration. Consequently, p300 has emerged as a promising therapeutic target for the development of novel modulators of its KAT activity.
This compound: A Tool for Probing p300 Function
This compound represents a novel small molecule designed to modulate the lysine acetyltransferase activity of p300. Depending on its specific mechanism of action, it may act as an inhibitor or an activator. These protocols are designed to be adaptable for either modality. Understanding the precise effect of this compound on p300 is the first critical step in elucidating its therapeutic potential.
Experimental Design and Protocols
A multi-faceted approach is recommended to thoroughly characterize the effects of this compound on p300 function. The following sections provide detailed protocols for key experiments.
In Vitro p300 Histone Acetyltransferase (HAT) Assay
This initial experiment aims to directly measure the effect of this compound on the enzymatic activity of p300 in a cell-free system.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing recombinant human p300 protein, a histone H3 peptide substrate, and varying concentrations of this compound (or vehicle control).
-
Initiation: Start the reaction by adding acetyl-Coenzyme A (acetyl-CoA), the acetyl group donor.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the acetylation reaction to proceed.
-
Detection: The level of histone H3 acetylation can be quantified using various methods, such as:
-
ELISA-based colorimetric/fluorometric assay: Utilize an antibody specific for acetylated histone H3 to generate a detectable signal.
-
Radiolabeling: Use [3H]-acetyl-CoA and measure the incorporation of radioactivity into the histone substrate.
-
-
Data Analysis: Determine the IC50 (for an inhibitor) or EC50 (for an activator) value of this compound by plotting the percentage of p300 activity against the log concentration of the modulator.
Data Presentation:
| Concentration of this compound (µM) | p300 Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 75.1 | 6.1 |
| 10 | 48.9 | 5.5 |
| 100 | 15.2 | 3.9 |
Table 1: Example data for a p300 inhibitor.
Experimental Workflow for In Vitro HAT Assay
Caption: Workflow for the in vitro p300 HAT assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of this compound with p300 within a cellular context.
Protocol:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody against p300.
-
Data Analysis: Binding of this compound is expected to stabilize p300, resulting in a higher melting temperature compared to the vehicle-treated control.
Data Presentation:
| Temperature (°C) | p300 Signal Intensity (Vehicle) | p300 Signal Intensity (this compound) |
| 40 | 100 | 100 |
| 45 | 92 | 98 |
| 50 | 75 | 90 |
| 55 | 51 | 82 |
| 60 | 23 | 65 |
| 65 | 8 | 40 |
Table 2: Example CETSA data demonstrating stabilization of p300.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold-standard method to identify the genome-wide binding sites of p300 and to assess how this compound affects the acetylation of histone marks at these sites.
Protocol:
-
Cell Treatment and Crosslinking: Treat cells with this compound or vehicle. Crosslink protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p300 or a histone mark of interest (e.g., H3K27ac, a mark deposited by p300). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify peaks representing p300 binding sites or regions of histone acetylation. Compare the peak profiles between this compound-treated and control samples.
Data Presentation:
| Gene Locus | p300 Peak Intensity (Control) | p300 Peak Intensity (this compound) | H3K27ac Peak Intensity (Control) | H3K27ac Peak Intensity (this compound) |
| MYC Enhancer | 150.3 | 145.8 | 210.5 | 95.2 |
| VEGF Promoter | 120.7 | 118.9 | 180.2 | 80.1 |
| Housekeeping Gene | 25.1 | 24.8 | 40.3 | 38.9 |
Table 3: Example ChIP-seq data for a p300 inhibitor.
ChIP-seq Experimental Workflow
Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Gene Expression Analysis (RNA-seq or qRT-PCR)
To understand the functional consequences of p300 modulation, it is essential to analyze changes in gene expression.
Protocol:
-
Cell Treatment: Treat cells with a range of concentrations of this compound or vehicle for a defined period.
-
RNA Extraction: Isolate total RNA from the cells.
-
Gene Expression Profiling:
-
RNA-sequencing (RNA-seq): For a global, unbiased view of gene expression changes.
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of specific target genes identified from ChIP-seq data or known to be regulated by p300.
-
-
Data Analysis: Identify differentially expressed genes between treated and control samples. Perform pathway analysis to understand the biological processes affected.
Data Presentation:
| Gene | Fold Change (this compound vs. Control) | p-value |
| MYC | -2.5 | < 0.001 |
| VEGF | -2.1 | < 0.001 |
| CCND1 | -1.8 | < 0.01 |
| CDKN1A | 1.5 | < 0.05 |
Table 4: Example gene expression data for a p300 inhibitor.
Analysis of Downstream Signaling Pathways
p300 interacts with and acetylates numerous transcription factors, thereby modulating their activity. Western blotting can be used to assess the impact of this compound on key signaling pathways regulated by p300.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and prepare whole-cell lysates.
-
Western Blotting: Perform Western blot analysis using antibodies against key signaling proteins and their acetylated forms. Relevant pathways to investigate include:
-
NF-κB Pathway: Analyze the acetylation of the p65 subunit.
-
STAT Pathway: Investigate the acetylation of STAT3.
-
p53 Pathway: Examine the acetylation of p53.
-
-
Data Analysis: Quantify the changes in protein acetylation and phosphorylation to determine the effect on pathway activation.
p300 Signaling Pathway Modulation
Caption: Simplified diagram of p300's role in signaling.
Conclusion
The experimental framework outlined in these application notes provides a robust strategy for characterizing the mechanism of action and cellular effects of this compound on p300 function. By systematically evaluating its impact on enzymatic activity, target engagement, chromatin landscape, gene expression, and downstream signaling, researchers can gain a comprehensive understanding of this novel modulator and its potential for therapeutic development. Careful experimental design and data interpretation are crucial for advancing our knowledge of p300 biology and its role in health and disease.
References
Application Notes and Protocols for KAT modulator-1 in Chromatin Remodeling Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes: KAT modulator-1
Introduction
This compound is a novel research compound designed for the investigation of chromatin remodeling processes. It functions as a modulator of the lysine acetyltransferase (KAT) p300 (also known as KAT3B). Chromatin remodeling is a fundamental cellular process that governs gene expression, and its dysregulation is implicated in various diseases, including cancer. p300 is a crucial transcriptional co-activator that acetylates histone proteins, leading to a more open chromatin structure that is permissive for transcription.
Mechanism of Action
This compound exhibits a unique mechanism of action by interacting with the full-length p300 protein, however, it does not bind to its catalytic domain[1][2][3]. This suggests that this compound likely influences p300's function through allosteric modulation or by disrupting its interaction with other proteins, rather than by directly inhibiting its acetyltransferase activity at the active site. This specific mode of action makes it a valuable tool for dissecting the multifaceted roles of p300 beyond its catalytic function.
Applications in Research
Due to its specific interaction with p300, this compound is a valuable tool for:
-
Studying p300-dependent gene regulation: By observing the effects of this compound on gene expression, researchers can identify genes and pathways that are regulated by p300.
-
Investigating the role of non-catalytic domains of p300: As the modulator does not bind to the catalytic site, it can be used to probe the functions of other domains of p300 in protein-protein interactions and chromatin targeting.
-
Elucidating mechanisms of chromatin remodeling: The compound can be used to study how modulation of p300 affects histone acetylation patterns and chromatin accessibility.
-
Drug discovery: As a chemical probe, this compound can aid in the identification and validation of new therapeutic targets within the p300 signaling pathway.
Data Presentation
The following table summarizes the available quantitative data on the activity of this compound. It is important to note that publicly available data is currently limited, and further independent validation is recommended.
| Parameter | Value | Cell Line/System | Source |
| Inhibition of KAT3A (p300) activity | 79-83% inhibition at 50 µM | Recombinant enzyme | [2] |
| Effect on Histone H3 Acetylation | Reduction observed at 15 µM and 30 µM | U937 leukemia cells | [2] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of p300-mediated chromatin remodeling.
Caption: p300 signaling and this compound's proposed mechanism.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on chromatin remodeling processes.
Protocol 1: Western Blot Analysis of Histone Acetylation
This protocol describes the detection of changes in histone acetylation levels in cells treated with this compound.
Methodology
-
Cell Culture and Treatment:
-
Plate cells (e.g., U937) at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with varying concentrations of this compound (e.g., 5, 15, 30, 50 µM) and a vehicle control (e.g., DMSO) for a desired time period (e.g., 6, 12, or 24 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer.
-
Separate the histone proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to a loading control (e.g., total Histone H3 or Coomassie blue staining of the gel).
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for identifying the genomic regions where p300 binding is affected by this compound.
Methodology
-
Cell Culture and Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a nuclear lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease). The optimal shearing conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the sheared chromatin with an antibody against p300 or a control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers for specific gene promoters known to be regulated by p300, or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.
-
Caption: Experimental workflow for Chromatin Immunoprecipitation.
References
Application Notes and Protocols for Animal Experiment Dissolution Schemes of KAT Modulator-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting animal dissolution studies for a hypothetical Kynurenine Aminotransferase (KAT) modulator, designated as KAT Modulator-1. This document is intended to guide researchers through the process of evaluating the in vivo dissolution and absorption characteristics of this compound, which is presumed to be a poorly water-soluble molecule targeting neurological disorders.
Introduction to this compound and the Kynurenine Pathway
Kynurenine Aminotransferases (KATs) are key enzymes in the kynurenine pathway, the primary metabolic route of tryptophan.[1][2][3][4] This pathway produces several neuroactive metabolites, and its dysregulation has been implicated in various neurological and psychiatric conditions.[1] KATs catalyze the conversion of kynurenine to kynurenic acid, a neuroprotective agent that also acts as an antagonist at several excitatory neurotransmitter receptors. This compound is a novel, selective inhibitor of a specific KAT isozyme, designed to modulate the levels of kynurenic acid in the central nervous system for therapeutic benefit.
Given that many small molecule enzyme inhibitors exhibit poor aqueous solubility, establishing a robust dissolution and absorption profile is a critical step in the preclinical development of this compound. These studies are essential for understanding its bioavailability and for the development of an effective oral dosage form.
Signaling Pathway of Kynurenine Metabolism
Caption: The Kynurenine Pathway and the Role of KATs.
Physicochemical and Formulation Data for this compound
Effective dissolution testing and formulation development require a thorough understanding of the compound's physicochemical properties. The following table summarizes hypothetical data for this compound.
| Parameter | Value | Method |
| Molecular Weight | 385.4 g/mol | LC-MS |
| pKa | 8.2 (basic) | Potentiometric titration |
| LogP | 4.1 | HPLC |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-flask method |
| Crystalline Form | Form II (stable) | XRPD |
| Formulation for Animal Studies | 2% HPMC, 0.5% Tween 80 in water | Vehicle scouting study |
Experimental Protocols
In Vitro Dissolution Testing
Objective: To assess the in vitro release profile of this compound from its formulation in biorelevant media, which simulate the gastrointestinal conditions of the test animal.
Materials:
-
USP Apparatus II (Paddle)
-
FaSSIF (Fasted State Simulated Intestinal Fluid)
-
FeSSIF (Fed State Simulated Intestinal Fluid)
-
This compound formulation
-
HPLC system with UV detector
Protocol:
-
Prepare FaSSIF and FeSSIF media according to standard recipes.
-
Set the dissolution bath to 37 ± 0.5 °C.
-
Add 500 mL of the selected medium to each dissolution vessel.
-
Set the paddle speed to 75 RPM.
-
Introduce a single dose of the this compound formulation into each vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm PVDF filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
Animal Pharmacokinetic Study
Objective: To determine the in vivo plasma concentration-time profile of this compound following oral administration in a rodent model. This data is crucial for estimating in vivo dissolution and bioavailability.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.
Animal Model:
-
Species: Sprague-Dawley rat
-
Sex: Male
-
Weight: 250-300 g
-
Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Protocol:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for the Animal Pharmacokinetic Study.
Data Presentation and Analysis
The quantitative data from the dissolution and pharmacokinetic studies should be tabulated for clear comparison and interpretation.
In Vitro Dissolution Data
| Time (min) | % Dissolved in FaSSIF (Mean ± SD) | % Dissolved in FeSSIF (Mean ± SD) |
| 5 | 15.2 ± 2.1 | 25.8 ± 3.4 |
| 15 | 35.6 ± 4.5 | 55.1 ± 5.9 |
| 30 | 58.9 ± 6.2 | 78.4 ± 7.1 |
| 60 | 75.3 ± 7.8 | 92.6 ± 6.5 |
| 90 | 82.1 ± 8.1 | 95.3 ± 5.2 |
| 120 | 85.4 ± 7.9 | 96.1 ± 4.8 |
In Vivo Pharmacokinetic Data
| Time (h) | Plasma Concentration (ng/mL) (Mean ± SD) |
| 0.25 | 125.6 ± 25.3 |
| 0.5 | 350.1 ± 55.8 |
| 1 | 680.4 ± 98.2 |
| 2 | 895.7 ± 120.5 |
| 4 | 750.3 ± 105.6 |
| 8 | 420.9 ± 78.1 |
| 12 | 150.2 ± 35.4 |
| 24 | 35.8 ± 10.9 |
Calculated Pharmacokinetic Parameters
| Parameter | Value |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 895.7 |
| AUC(0-t) (ngh/mL) | 6540.2 |
| AUC(0-inf) (ngh/mL) | 6780.5 |
| t1/2 (h) | 5.5 |
Conclusion and Future Directions
The data presented in these application notes illustrate a systematic approach to evaluating the dissolution and pharmacokinetic properties of a novel, poorly soluble compound, this compound. The in vitro dissolution studies suggest a significant food effect, with enhanced dissolution in the fed state (FeSSIF). The in vivo data in rats provide essential parameters for assessing the oral absorption and bioavailability of the compound.
Future studies should focus on:
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Establishing an in vitro-in vivo correlation (IVIVC) to use in vitro dissolution as a predictive tool for in vivo performance.
-
Evaluating alternative formulation strategies, such as solid dispersions or lipid-based formulations, to improve the oral bioavailability of this compound.
-
Conducting pharmacokinetic studies in a second, non-rodent species as recommended by regulatory guidelines.
These comprehensive evaluations are critical for the successful progression of this compound through preclinical and into clinical development.
References
- 1. The Role of the Kynurenine Signaling Pathway in Different Chronic Pain Conditions and Potential Use of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease | MDPI [mdpi.com]
- 4. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing KAT modulator-1 treatment duration for maximum effect
Disclaimer: Due to the limited publicly available data on "KAT modulator-1," this guide is based on the general principles of optimizing treatment with novel small molecule modulators targeting histone acetyltransferases (KATs), such as p300. The protocols and troubleshooting advice provided are intended as a starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: For a novel compound, it is best to start with a broad range of concentrations to determine its potency and potential cytotoxicity. A typical starting range for a new small molecule modulator is from 1 nM to 100 µM. Performing a dose-response curve will help identify the optimal concentration range for your specific cell line and experimental endpoint.
Q2: How long should I treat my cells with this compound to see an effect?
A2: The optimal treatment duration depends on the mechanism of action of the modulator and the biological process being studied. For effects on histone acetylation, changes can sometimes be observed in as little as a few hours. For downstream effects on gene expression or cell phenotype, such as proliferation or differentiation, longer incubation times of 24, 48, or even 72 hours may be necessary.[1] A time-course experiment is the most effective way to determine the optimal treatment duration for your specific assay.
Q3: I am not observing any effect with this compound. What could be the reason?
A3: There are several potential reasons for a lack of an observable effect. The concentration may be too low, or the treatment duration may be too short. It is also possible that the chosen cell line is not sensitive to the modulator, or that the selected readout is not appropriate for the modulator's mechanism of action. Ensure the compound is properly dissolved and has not precipitated out of solution.
Q4: I am observing significant cytotoxicity with this compound, even at low concentrations. What should I do?
A4: Unexpected cytotoxicity can be caused by the compound itself, the solvent (e.g., DMSO), or contamination. First, run a vehicle control with the same concentration of solvent to rule out solvent-induced toxicity.[2] It is also crucial to perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50).[2] If the compound is inherently cytotoxic, consider reducing the treatment duration or using a lower concentration.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
-
Potential Cause: The concentration of this compound exceeds its solubility in the culture medium.
-
Troubleshooting Steps:
-
Visually inspect the stock solution and final dilutions for any precipitate.
-
If precipitation is observed, try preparing a fresh, lower-concentration stock solution.
-
Consider using a different solvent for the stock solution, ensuring it is compatible with your cell culture system.[3]
-
When diluting the stock solution into the medium, add it dropwise while gently vortexing to facilitate mixing.
-
Issue 2: High Variability Between Replicates
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates can lead to high variability.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and consistent pipetting techniques.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.[1]
-
Issue 3: Unexpected or Off-Target Effects
-
Potential Cause: Small molecule modulators can sometimes have off-target effects or trigger cellular feedback loops.
-
Troubleshooting Steps:
-
Investigate multiple downstream readouts to get a more comprehensive understanding of the modulator's effect on the signaling pathway.
-
Consider using a second, structurally different modulator of the same target to confirm that the observed phenotype is due to on-target activity.
-
Perform a literature search for known off-target effects of similar compounds.
-
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course Experiment
This protocol aims to identify the optimal time point to assess the effect of this compound on a downstream target of p300, such as the acetylation of histone H3 at lysine 27 (H3K27ac).
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a predetermined concentration of this compound (based on initial dose-response experiments). Include a vehicle control (e.g., DMSO) at the same concentration.
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetyl-H3K27 and total H3 (as a loading control).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal for each time point. Plot the normalized signal against time to determine the point of maximum effect.
Protocol 2: Assessing Cell Viability with a Dose-Response Experiment
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the cytotoxic effects of this compound using a WST-1 assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common range is from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Drug Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours), based on your time-course experiment.
-
WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation
Table 1: Time-Course Experiment Data Template
| Time Point (hours) | Replicate 1 (Normalized Acetyl-H3K27/Total H3) | Replicate 2 (Normalized Acetyl-H3K27/Total H3) | Replicate 3 (Normalized Acetyl-H3K27/Total H3) | Mean | Standard Deviation |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 48 |
Table 2: Dose-Response Experiment Data Template
| This compound Conc. (µM) | Log Concentration | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean | Standard Deviation |
| 0 (Vehicle) | N/A | 100 | 100 | 100 | 100 | 0 |
| 0.001 | -9 | |||||
| 0.01 | -8 | |||||
| 0.1 | -7 | |||||
| 1 | -6 | |||||
| 10 | -5 | |||||
| 100 | -4 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound targeting p300.
Caption: Workflow for optimizing this compound treatment duration.
References
Troubleshooting insolubility issues with KAT modulator-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KAT modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a modulator of K (lysine) acetyltransferases (KATs). It specifically interacts with the full-length p300 protein, a key histone acetyltransferase, but not with its isolated catalytic domain.[1] This interaction inhibits the acetyltransferase activity of p300, leading to a reduction in histone acetylation. For example, studies have shown that this compound can reduce H3 acetylation in histone extracts of U937 leukemia cells.[1] Its primary application is in the field of epigenetics research.[1]
Q2: What are the basic chemical properties of this compound?
A2: Understanding the chemical properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value | Reference |
| CAS Number | 1314006-43-3 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₃₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 308.5 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound.[2] It is a powerful aprotic solvent capable of dissolving a wide range of compounds. However, it is critical to use the lowest possible final concentration of DMSO in your experiments (typically ≤ 0.5%) to avoid cellular toxicity.[2]
Troubleshooting Insolubility Issues
Users may encounter precipitation or insolubility when preparing working solutions of this compound in aqueous buffers or cell culture media. This guide provides a systematic approach to troubleshoot these issues.
Troubleshooting workflow for this compound precipitation.
Problem: My this compound solution precipitated after I diluted the DMSO stock into my cell culture medium.
This is a common issue known as "solvent shock," where a compound that is soluble in a strong organic solvent like DMSO precipitates when introduced into an aqueous environment where it has lower solubility.
Step 1: Verify the Integrity of Your Stock Solution
-
Question: Is your DMSO stock solution clear and fully dissolved?
-
Action: Visually inspect your stock solution. If you see any precipitate, it may be too concentrated.
-
Protocol:
-
Gently warm the stock solution in a 37°C water bath for 5-10 minutes.
-
Briefly sonicate the vial to aid dissolution.
-
If the precipitate remains, your stock concentration is likely too high. Prepare a new, lower concentration stock solution in DMSO.
-
Step 2: Optimize Your Dilution Method
-
Question: How are you diluting the stock solution into your aqueous medium?
-
Action: Avoid adding a small volume of concentrated stock directly into a large volume of media. A stepwise dilution can prevent solvent shock.
-
Protocol:
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution. For example, first, dilute the DMSO stock 1:10 in pre-warmed media.
-
Vortex or gently pipette to mix thoroughly.
-
Add this intermediate dilution to the final volume of your media to achieve the desired working concentration.
-
Step 3: Determine the Maximum Soluble Concentration in Your Specific Medium
-
Question: What is the highest concentration of this compound that remains soluble in your specific cell culture medium?
-
Action: The composition of your cell culture medium (e.g., DMEM vs. RPMI-1640, serum percentage) can significantly impact solubility. It is essential to determine the solubility limit empirically.
-
Experimental Protocol:
-
Prepare a series of dilutions of your this compound DMSO stock in your complete cell culture medium in sterile microcentrifuge tubes or a 96-well plate.
-
Include a vehicle control (medium with the same final DMSO concentration as your highest compound concentration).
-
Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals). Examination under a microscope can provide a more sensitive assessment.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your specific conditions.
-
| Parameter | Recommendation |
| Initial Stock Concentration in DMSO | 10-50 mM |
| Final DMSO Concentration in Assay | < 0.5% (v/v) |
| Incubation Temperature | 37°C |
| Observation Method | Visual inspection and microscopy |
Step 4: Advanced Troubleshooting - Modifying the Solvent System
-
Question: Is the maximum soluble concentration still too low for your experimental needs?
-
Action: For particularly challenging compounds, the use of a co-solvent or surfactant may be necessary.
-
Protocol (use with caution and validate for your specific assay):
-
Co-solvents: Consider adding a small percentage of another biocompatible solvent like ethanol to your final working solution. Note that this may also have effects on your cells.
-
Surfactants: The addition of a biocompatible surfactant, such as Pluronic F-68, to the cell culture medium can help to maintain the solubility of hydrophobic compounds.
-
p300 Signaling Pathway
This compound interacts with the p300 histone acetyltransferase, a critical transcriptional coactivator involved in numerous cellular processes. The diagram below illustrates a simplified overview of the p300 signaling pathway.
Simplified p300 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
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This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight = 308.5 g/mol ). For 1 mL of a 10 mM stock, you would need 3.085 mg of this compound.
-
Aseptically weigh the calculated mass of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Vendor datasheets suggest stability for up to 1 month at -20°C and 6 months at -80°C.
References
Technical Support Center: K-Acetyltransferase (KAT) Modulator-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of K-Acetyltransferase (KAT) Modulator-1. The principles and protocols outlined here are broadly applicable for ensuring the specific and intended activity of novel small molecule inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of off-target effects with small molecule inhibitors like KAT Modulator-1?
A1: Off-target effects arise when a compound interacts with proteins other than its intended target.[1][2] Common causes include:
-
High Concentrations: Using the inhibitor at concentrations significantly above its IC50 or Ki value for the intended KAT target increases the likelihood of binding to lower-affinity, off-target proteins.[2][3]
-
Structural Similarity: The inhibitor may share structural similarities with endogenous ligands of other proteins, leading to unintended binding.
-
Promiscuous Inhibitors: Some chemical scaffolds are inherently more prone to interacting with multiple proteins. Natural product-derived inhibitors, for example, can sometimes be promiscuous binders.[4]
-
Metabolite Activity: The inhibitor itself might be specific, but its metabolites could have off-target activities.
Q2: I'm observing a phenotype in my cells treated with this compound that is inconsistent with the known function of its target KAT. What should I do first?
A2: The first step is to perform a dose-response experiment. This will help determine if the observed phenotype is occurring at concentrations consistent with the on-target IC50 of this compound. A significant discrepancy between the phenotypic EC50 and the target IC50 suggests a potential off-target effect.
Q3: How can I confirm that the observed cellular effects are due to the inhibition of the intended KAT and not an off-target?
A3: Several validation strategies can be employed:
-
Orthogonal Validation: Use a structurally and mechanistically different inhibitor that targets the same KAT. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 to knock out or knock down the target KAT gene. The resulting phenotype should mimic that of the inhibitor treatment.
-
Rescue Experiments: In cells treated with this compound, introduce a form of the target KAT that is resistant to the inhibitor. If the phenotype is reversed, this provides strong evidence for on-target activity.
Q4: What is the best way to store and handle this compound to ensure its stability and minimize experimental variability?
A4: Proper storage and handling are critical. For stock solutions, use an appropriate solvent like DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light by using amber vials or wrapping tubes in foil. Always prepare fresh working dilutions for each experiment from a stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation | * Prepare fresh dilutions for each experiment. * Verify the stability of the compound in your experimental media over the time course of the assay. * Check for precipitation of the compound in your working solutions. |
| High cellular toxicity at expected on-target concentrations | Off-target effects on essential cellular pathways | * Lower the inhibitor concentration to the minimal effective dose for on-target activity. * Perform a cell viability assay (e.g., MTS or CellTiter-Glo) across a range of concentrations. * Conduct a broad kinase or protein panel screen to identify potential off-targets. |
| Observed phenotype does not match genetic knockdown of the target KAT | The phenotype is likely due to an off-target effect. | * Use a secondary, structurally distinct inhibitor for the same target to see if the phenotype is recapitulated. * Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells. * Utilize proteome-wide profiling techniques to identify unintended binding partners. |
| Difficulty dissolving this compound in aqueous buffers | The compound is hydrophobic. | * Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. * Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts. * For ionizable compounds, adjusting the pH of the buffer may improve solubility. |
Experimental Protocols
Protocol 1: In Vitro Kinase/KAT Profiling
Objective: To determine the selectivity of this compound against a broad panel of kinases and acetyltransferases.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup: In a 384-well plate, add the reaction buffer containing the purified recombinant kinase/KAT enzyme.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15 minutes) to allow for binding.
-
Reaction Initiation: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP (for kinases) or Acetyl-CoA. The ATP/Acetyl-CoA concentration should be close to the Km for each enzyme.
-
Reaction Quenching and Detection: After a set incubation time, stop the reaction and quantify the amount of substrate modification. For radiometric assays, this involves capturing the radiolabeled substrate on a filter plate and measuring radioactivity with a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Determine the IC50 value for each enzyme by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its intended target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40°C to 70°C).
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Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
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Protein Detection: Collect the supernatant and quantify the amount of the target KAT protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 3: CRISPR-Cas9 Mediated Target Knockout for Phenotypic Comparison
Objective: To determine if the genetic removal of the target KAT recapitulates the phenotype observed with this compound.
Methodology:
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gRNA Design and Cloning: Design and clone at least two different guide RNAs (gRNAs) targeting the gene of the intended KAT into a Cas9 expression vector.
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Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cell line of interest. If the plasmid contains a selection marker, select for transfected cells.
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Clonal Isolation: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).
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Knockout Validation: Expand the clones and validate the knockout of the target KAT at the protein level using Western blotting.
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Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound and wild-type cells.
Visualizations
Caption: Workflow for validating on-target effects of this compound.
Caption: Troubleshooting logic for unexpected phenotypes.
Caption: On-target vs. potential off-target signaling of this compound.
References
Technical Support Center: Improving Reproducibility in KAT Modulator-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with KAT Modulator-1. The information is designed to address specific issues and improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"? The term "KAT" can be ambiguous.
A1: The acronym "KAT" can refer to two distinct enzyme families: Kynurenine Aminotransferases (KATs) and Lysine Acetyltransferases (KATs).
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Kynurenine Aminotransferases (e.g., KAT-1, KAT-2, KAT-3): These are PLP-dependent enzymes involved in the tryptophan metabolic pathway, converting kynurenine to kynurenic acid (KYNA).[1][2] Modulators of these enzymes are often investigated for neurological and cognitive disorders.[1]
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Lysine Acetyltransferases (e.g., p300/CBP, MYST family, GCN5): Also known as Histone Acetyltransferases (HATs), these enzymes transfer acetyl groups from acetyl-CoA to lysine residues on histones and other proteins, playing a key role in regulating gene expression.[3][4] Inhibitors of these enzymes are prominent in cancer research.
"this compound" is a placeholder term. It is crucial to identify which KAT family your modulator targets by reviewing the compound's documentation. This guide will focus primarily on Lysine Acetyltransferase (KAT) modulators due to their widespread investigation in drug development.
Q2: What is the general mechanism of action for a Lysine Acetyltransferase (KAT) inhibitor?
A2: Lysine Acetyltransferase inhibitors (KATi) block the catalytic activity of KAT enzymes. This prevents the transfer of an acetyl group from acetyl-CoA to a lysine residue on a substrate protein, such as a histone. By inhibiting this process, KATi can prevent the neutralization of the lysine's positive charge, which in the context of chromatin, can lead to a more condensed chromatin structure and transcriptional repression. Many potent inhibitors are competitive with acetyl-CoA, binding in the same active site pocket.
Q3: What are the most common sources of variability in experiments involving KAT modulators?
A3: The most common sources of variability include:
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Compound Potency and Stability: Inconsistent IC50 values due to compound degradation or precipitation in media.
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Cell-Based Assay Conditions: Differences in cell density, passage number, and treatment duration.
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Antibody Performance: Variability in antibody lots for Western blot and Chromatin Immunoprecipitation (ChIP), affecting specificity and affinity.
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Off-Target Effects: Small molecule inhibitors can have unintended targets, leading to unexpected phenotypes. It is critical to validate that the observed effects are due to on-target activity.
Troubleshooting Guides
Guide 1: In Vitro Enzyme Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inaccurate pipetting; Compound precipitation; Reagent degradation. | Calibrate pipettes; Visually inspect wells for precipitation after adding the modulator; Prepare fresh buffers and enzyme stock for each experiment. |
| No or low enzyme activity in controls | Inactive enzyme; Incorrect buffer pH or composition. | Use a new vial of enzyme; Confirm buffer pH and salt concentrations are optimal for the specific KAT enzyme. |
| IC50 value is significantly different than expected | Incorrect modulator concentration; Error in serial dilutions; The modulator is irreversible. | Verify stock concentration and dilution scheme; Perform kinetic studies to determine if the inhibition is time-dependent, which may suggest irreversible binding. |
Guide 2: Cell-Based Assays (e.g., Western Blot for Histone Acetylation)
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for acetylated histone mark | Antibody Issue: Low primary antibody concentration or poor quality. | Optimize antibody dilution; Try an antibody from a different vendor or a new lot. |
| Poor Transfer: Inefficient protein transfer from gel to membrane. | Confirm proper assembly of the transfer stack (no air bubbles); Optimize transfer time and voltage. | |
| Low Protein Load: Insufficient total protein loaded onto the gel. | Increase the amount of protein loaded per lane. | |
| High background on Western blot | Blocking Issue: Insufficient or inappropriate blocking agent. | Increase blocking time or try a different blocking buffer (e.g., switch from non-fat milk to BSA, or vice versa). |
| Antibody Concentration: Primary or secondary antibody concentration is too high. | Increase the dilution of the primary and/or secondary antibody. | |
| Insufficient Washing: Unbound antibodies are not adequately washed away. | Increase the number and duration of wash steps. | |
| Inconsistent reduction of histone acetylation upon treatment | Cellular Uptake: Modulator has poor cell permeability. | Perform a dose-response and time-course experiment to determine optimal treatment conditions. |
| Compound Stability: Modulator degrades in cell culture media. | Minimize exposure of the compound to light if it is light-sensitive; Prepare fresh treatment media immediately before use. |
Guide 3: Chromatin Immunoprecipitation (ChIP) Assays
| Problem | Possible Cause | Suggested Solution |
| Low ChIP DNA Yield | Inefficient Immunoprecipitation: Antibody is not effectively pulling down the target protein. | Ensure you are using a ChIP-validated antibody; Titrate the antibody to find the optimal concentration. |
| Inefficient Cross-linking Reversal: Cross-links were not fully reversed. | Ensure elution is performed at 65°C with agitation to keep beads suspended. | |
| High background in IgG control | Non-specific Binding: Too much antibody or chromatin was used. | Reduce the amount of IgG antibody (e.g., to 1 µl per IP) and titrate the amount of chromatin used (5-10 µg is a good starting point). |
| Incomplete Washing: Insufficient washing of the antibody-bead complexes. | Increase the number of wash steps with appropriate buffers to remove non-specifically bound chromatin. | |
| No enrichment at target gene loci | Poor Fragmentation: Chromatin is not sheared to the optimal size range (200-700 bp). | Optimize sonication or enzymatic digestion conditions by performing a time course. |
| Modulator did not work: The KAT modulator did not effectively inhibit the target KAT at the specific gene locus. | Confirm target engagement in whole cells first (e.g., via Western blot); Increase modulator concentration or treatment time. |
Experimental Protocols & Visualizations
Protocol 1: In Vitro KAT Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a general guideline for measuring the activity of a Lysine Acetyltransferase and its inhibition by this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for your KAT of interest (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT).
-
Substrate: Prepare a stock solution of the histone H3 or H4 peptide substrate.
-
Enzyme: Dilute the purified KAT enzyme to the desired working concentration in assay buffer just before use.
-
Modulator: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
Set up a 96-well plate. Add 50 µL of assay buffer to blank wells.
-
Add 50 µL of the various this compound dilutions or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 25 µL of the enzyme solution to all wells except the blanks.
-
Add 25 µL of the histone peptide substrate to all wells.
-
Initiate the reaction by adding 25 µL of Acetyl-CoA.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and use a commercially available colorimetric or fluorometric assay kit that detects the co-product, Coenzyme A (CoA-SH), or the acetylated substrate to measure enzyme activity.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
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Subtract the background reading from all wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the modulator and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for Histone H3 Acetylation (H3K27ac)
This protocol details how to assess the efficacy of this compound in a cellular context by measuring changes in a specific histone acetylation mark.
-
Cell Culture and Treatment:
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Plate cells (e.g., THP-1 human monocytic cells) at a density of 2 x 10^5 cells/well in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for 6-24 hours.
-
-
Histone Extraction:
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Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Lyse cells using a specialized histone extraction lysis buffer.
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Centrifuge to pellet cellular debris and collect the supernatant containing histones.
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Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
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Load 15-20 µg of histone extract per lane on a 15% polyacrylamide gel.
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Run the gel until the dye front reaches the bottom.
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Transfer proteins to a PVDF membrane. Activate the PVDF membrane with methanol before transfer.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys27) (e.g., 1:1000 dilution) overnight at 4°C.
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Wash the membrane 3 times with TBST for 10 minutes each.
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Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
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Wash the membrane again as in the previous step.
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Incubate with an ECL reagent and visualize the signal using a chemiluminescence imager.
-
-
Analysis:
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Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
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Quantify band intensities using image analysis software. Normalize the H3K27ac signal to the total H3 signal.
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Protocol 3: Chromatin Immunoprecipitation (ChIP) Workflow
This protocol provides a high-level workflow for investigating how this compound affects the association of an acetylated histone mark at a specific gene promoter.
Visualization 1: Simplified p300/CBP Signaling Pathway
Lysine acetyltransferases p300 and CBP are crucial co-activators for many transcription factors. A KAT modulator that inhibits p300/CBP would block the acetylation of histones and other proteins, leading to the repression of target gene expression.
Visualization 2: Troubleshooting Logic for Weak Western Blot Signal
This diagram outlines a logical approach to troubleshooting a common experimental problem.
References
- 1. mdpi.com [mdpi.com]
- 2. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cancer using KAT inhibitors to mimic lethal knockouts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Histone Extraction After KAT Modulator-1 Treatment
Welcome to the technical support center for researchers utilizing KAT Modulator-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in histone extraction following treatment with this compound. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my histone extraction?
A1: this compound is a compound designed to alter the activity of Lysine Acetyltransferases (KATs). KATs are enzymes that add acetyl groups to histone proteins, a key post-translational modification. By modulating KAT activity, this compound can lead to changes in chromatin structure.[1][2] Increased histone acetylation, for instance, is associated with a more relaxed or "open" chromatin state, which can make the DNA more accessible for transcription.[1][3] This alteration in chromatin compaction may influence the efficiency of histone extraction from the nucleus.
Q2: We are observing lower histone yields after treating our cells with a KAT activator similar to this compound. Why might this be happening?
A2: Increased histone acetylation due to a KAT activator can lead to a more open chromatin structure.[1] While seemingly counterintuitive, this relaxed state might alter the solubility of histones or their interaction with DNA and other nuclear proteins, potentially affecting the efficiency of standard acid extraction protocols. It is also possible that the altered chromatin landscape is more susceptible to degradation by endogenous proteases if nuclear integrity is compromised during isolation.
Q3: Conversely, if this compound is a KAT inhibitor, how might that impact histone extraction?
A3: A KAT inhibitor would be expected to decrease histone acetylation, leading to a more condensed chromatin structure (heterochromatin). This tightly packed chromatin might physically hinder the access of acids or salts used in the extraction process, making it more difficult to solubilize and release histone proteins, which could result in lower yields.
Q4: Can this compound treatment affect the purity of my histone preparation?
A4: Yes, it is possible. Changes in chromatin structure can alter the association of non-histone proteins with chromatin. Treatment with this compound might lead to the co-extraction of these associated proteins, resulting in a less pure histone sample. This is often observed as smearing or additional bands on an SDS-PAGE gel.
Troubleshooting Guide
This guide addresses specific issues you may encounter during histone extraction after treating cells with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Histone Yield | Incomplete Cell Lysis: The altered chromatin state may affect the susceptibility of cells to lysis. | - Increase incubation time with lysis buffer.- Optimize the concentration of detergent in the lysis buffer.- Consider mechanical disruption methods like Dounce homogenization. |
| Inefficient Nuclear Lysis: Condensed or overly relaxed chromatin might require more stringent conditions to release histones. | - Increase the duration or intensity of homogenization or sonication of the nuclear pellet.- Optimize the concentration of the acid (e.g., 0.2N to 0.4N HCl or H₂SO₄) used for extraction. | |
| Protein Precipitation Issues: Changes in histone modifications may affect their precipitation characteristics. | - Ensure the trichloroacetic acid (TCA) is added dropwise and mixed thoroughly.- Increase the incubation time on ice after TCA addition (can be extended overnight).- Ensure the acetone wash is performed with ice-cold acetone to effectively remove residual acid. | |
| High Contamination with Non-Histone Proteins | Cytoplasmic Contamination: Incomplete removal of cytoplasm during nuclear isolation. | - Ensure thorough washing of the cell pellet with PBS before lysis.- Optimize the centrifugation speed and duration for pelleting nuclei to minimize cytoplasmic debris. |
| Co-extraction of Chromatin-Associated Proteins: Altered chromatin structure may increase the co-purification of non-histone proteins. | - Perform an additional wash of the nuclear pellet with a low-salt buffer before acid extraction.- After resuspending the final histone pellet in water, centrifuge at high speed (e.g., 21,000 x g) to pellet insoluble contaminants and transfer the supernatant containing the histones to a new tube. | |
| Variability Between Replicates | Inconsistent Sample Handling: Minor variations in timing or temperature can be amplified. | - Ensure all steps are performed on ice or at 4°C as indicated in the protocol.- Standardize incubation times and centrifugation parameters across all samples. |
| Cell Culture Conditions: Differences in cell density or passage number can affect cellular responses to this compound. | - Ensure consistent cell seeding densities and harvest cells at the same confluency.- Use cells within a consistent and low passage number range. |
Experimental Protocols
Protocol 1: Standard Acid Extraction of Histones
This protocol is a widely used method for the isolation of total histones from cultured mammalian cells.
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Cell Harvesting:
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Harvest cultured cells by centrifugation.
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Wash the cell pellet twice with ice-cold PBS. At this stage, the cell pellet can be flash-frozen and stored at -80°C.
-
-
Nuclear Isolation:
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Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, supplemented with protease inhibitors).
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Incubate on a rotator for 30 minutes at 4°C to allow cells to swell and lyse.
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Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully discard the supernatant containing the cytoplasm.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ or 0.2 N HCl.
-
Incubate on a rotator for at least 1 hour (or overnight) at 4°C to extract the histones.
-
Centrifuge at 16,000 - 21,000 x g for 10 minutes at 4°C to pellet the DNA and other debris.
-
Carefully transfer the supernatant containing the histones to a new tube.
-
-
Protein Precipitation:
-
Add trichloroacetic acid (TCA) dropwise to the histone-containing supernatant to a final concentration of 25-33%.
-
Incubate on ice for at least 30 minutes (can be extended overnight).
-
Centrifuge at 16,000 - 21,000 x g for 10 minutes at 4°C to pellet the histones.
-
Discard the supernatant.
-
-
Washing and Solubilization:
-
Wash the histone pellet twice with ice-cold acetone to remove residual acid.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the histone pellet in ultrapure water.
-
-
Quantification and Quality Control:
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Determine the protein concentration using a Bradford or BCA assay.
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Assess the purity and integrity of the extracted histones by running a sample on an 18% SDS-PAGE gel and staining with Coomassie blue. The four core histones (H2A, H2B, H3, and H4) should be visible as distinct bands.
-
Visualizing Experimental Workflows and Pathways
Histone Extraction Workflow
References
Technical Support Center: Cytotoxicity Assessment of KAT Modulator-1
This technical support center is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the cytotoxicity assessment of KAT Modulator-1.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in a question-and-answer format.
Q1: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?
A: Inconsistent IC50 values are a frequent issue and can stem from several factors:
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Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and verify even distribution with a microscope after seeding.[1]
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Compound Instability: Small molecules can be unstable in culture medium over long incubation periods. Prepare fresh dilutions of this compound from a stock solution for each experiment. For incubations longer than 24 hours, consider replacing the medium with freshly prepared compound.[1][2]
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. Always run a vehicle control with the solvent at the same final concentration used in your highest compound dose. Ensure the final solvent concentration is non-toxic to your specific cell line (typically <0.5% for DMSO).[1]
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Variability in Cell Health: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Over-confluent or stressed cells will respond differently to treatment.
Q2: I am observing high background absorbance in my MTT assay negative controls (wells with media and MTT reagent only). How can I fix this?
A: High background in an MTT assay can be caused by:
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Media Components: Certain substances in cell culture media can reduce the MTT reagent. You can test your media components for reactivity or switch to a serum-free medium during the MTT incubation step.[3]
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Contamination: Bacterial or yeast contamination can metabolize the MTT reagent, leading to a false positive signal. Regularly check your cell cultures for contamination.
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Light Exposure: Long-term exposure of the MTT reagent to light can cause spontaneous reduction. Always store the reagent protected from light.
Q3: this compound is a colored compound. How will this affect my colorimetric (MTT, XTT) assay results?
A: This is a critical issue as the compound's color can interfere with absorbance readings.
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Solution: You must include a "compound-only" control. Prepare a parallel set of wells with the same concentrations of this compound in culture medium but without any cells. Incubate this plate alongside your experimental plate. Before calculating cell viability, subtract the average absorbance of the "compound-only" wells from your corresponding experimental wells. If interference remains significant, consider an alternative assay that is not colorimetric, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.
Q4: My dose-response curve is bell-shaped, with cytotoxicity decreasing at the highest concentrations. Why is this happening?
A: This "bell-shaped" or non-monotonic curve can be due to:
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Compound Precipitation: At high concentrations, this compound may be precipitating out of the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or test a lower concentration range.
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Off-Target Effects: At very high concentrations, the compound may have off-target effects that counteract its cytotoxic mechanism, although this is less common.
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Assay Artifact: The compound might directly reduce the MTT reagent at high concentrations, artificially inflating the viability signal. Your "compound-only" control should help identify this issue.
Q5: How can I determine if this compound is inducing apoptosis or necrosis?
A: Different assays measure distinct cell death mechanisms.
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To measure apoptosis: Use an assay that detects markers of programmed cell death, such as a Caspase-3/7 activity assay. Caspases are key proteases that execute the apoptotic program.
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To measure necrosis: Use an assay that detects loss of membrane integrity, a hallmark of necrosis. The Lactate Dehydrogenase (LDH) release assay is ideal, as it measures the activity of this cytosolic enzyme in the culture supernatant.
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Multiplexing: For a comprehensive view, you can use multiplexed assays, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Illustrative Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | Hormone-responsive |
| HCT116 | Colorectal Carcinoma | 5.2 ± 0.8 | p53 wild-type |
| U937 | Histiocytic Lymphoma | 12.1 ± 2.5 | Suspension cell line |
| HEK293T | Normal Embryonic Kidney | > 50 | Indicates selectivity for cancer cells over this normal cell line |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol determines cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by living cells.
Materials:
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96-well clear, flat-bottom plates
-
This compound stock solution
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Vehicle (e.g., sterile DMSO)
-
Complete culture medium
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls and untreated controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
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Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring Lactate Dehydrogenase (LDH) released from cells with damaged membranes.
Materials:
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96-well clear, flat-bottom plates
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Commercially available LDH Cytotoxicity Assay Kit
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Lysis Buffer (provided in kit, for maximum LDH release control)
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Microplate reader
Procedure:
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Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol (Steps 1-3).
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Control Setup: Include the following controls:
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Untreated Control: Cells with medium only (spontaneous LDH release).
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Vehicle Control: Cells treated with the highest concentration of vehicle.
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Maximum LDH Release Control: Add Lysis Buffer to untreated wells 1 hour before the end of the incubation.
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Medium Background Control: Wells with medium only (no cells).
-
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Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or proceed directly. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
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LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.
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Incubation & Readout: Incubate for 20-30 minutes at room temperature, protected from light. Add the Stop Solution provided in the kit. Measure the absorbance at 490 nm.
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Calculation: Calculate percent cytotoxicity relative to the maximum LDH release control after subtracting background values.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of effector caspases 3 and 7, key mediators of apoptosis, using a fluorogenic substrate.
Materials:
-
96-well opaque-walled, clear-bottom plates
-
Commercially available Caspase-3/7 Assay Kit (e.g., containing a DEVD-based substrate)
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in an opaque-walled plate as described in the MTT protocol (Steps 1-3). Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a buffered solution with the fluorogenic substrate.
-
Reagent Addition: Add the prepared Caspase-3/7 reagent directly to each well (e.g., 100 µL per well).
-
Incubation: Mix gently on an orbital shaker for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 520 nm Em). The signal is directly proportional to caspase activity.
Visualizations
Signaling & Experimental Pathways
References
Technical Support Center: Best Practices for Control Experiments with KAT modulator-1
Welcome to the technical support center for KAT modulator-1. This resource is designed to assist researchers, scientists, and drug development professionals in designing robust experiments and troubleshooting common issues. The following guides and frequently asked questions (FAQs) provide best practices for utilizing this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule that interacts with the full-length p300 protein, a lysine acetyltransferase (KAT). Notably, it does not bind to the catalytic domain of p300. This suggests that this compound does not directly inhibit the enzyme's catalytic activity but likely acts as an allosteric modulator, affecting protein-protein interactions or the conformational state of p300. As a transcriptional co-activator, p300 plays a crucial role in regulating gene expression by acetylating histones and other transcription factors.[1]
Q2: What are the key signaling pathways regulated by p300 that might be affected by this compound?
A2: p300 is a central node in numerous signaling pathways that control cell proliferation, differentiation, and apoptosis.[2] Key pathways include:
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NF-κB Signaling: p300 can act as a co-activator for the p65 subunit of NF-κB, promoting inflammation.[3]
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p53 Signaling: p300 can bind to and modulate the activity of the tumor suppressor p53, influencing cell cycle arrest and apoptosis.[4][5]
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TGF-β Signaling: p300 can acetylate Smad2 and Smad3, key components of the TGF-β pathway, which is involved in cell growth, differentiation, and extracellular matrix production.
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Hormone Receptor Signaling: p300 acts as a co-activator for various nuclear hormone receptors, including the androgen receptor.
Q3: What are essential positive and negative controls to include in my experiments with this compound?
A3: Proper controls are critical for interpreting your data accurately. Here are some recommendations:
| Control Type | Description | Purpose |
| Vehicle Control | Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | To account for any effects of the solvent on the experimental system. |
| Positive Control (Inhibitor) | A well-characterized p300 catalytic inhibitor (e.g., C646 or A-485). | To confirm that the downstream effects being measured are responsive to p300 inhibition. |
| Positive Control (Activator) | If applicable to your experimental question, a known activator of the pathway of interest. | To ensure the assay system can detect an increase in the measured parameter. |
| Negative Control (Inactive Analog) | An ideal but often unavailable control. This would be a structurally similar molecule to this compound that has been shown to be inactive against p300. | To demonstrate the specificity of the observed effects to the active modulator. |
| Untreated Control | Cells that are not exposed to any treatment. | To establish a baseline for the measured parameters. |
Q4: How should I determine the optimal working concentration and incubation time for this compound?
A4: The optimal concentration and time will be cell-type and assay-dependent. It is crucial to perform a dose-response and time-course experiment.
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Dose-Response: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the EC50 or IC50 for your specific endpoint.
-
Time-Course: Evaluate the effect of a fixed concentration of this compound at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal duration of treatment.
Troubleshooting Guides
Issue 1: High variability in results between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating and use a consistent seeding density across all wells and experiments. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by making single-use aliquots. |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations. |
Issue 2: No observable effect of this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration or Incubation Time | Perform a thorough dose-response and time-course experiment to identify the optimal experimental window. |
| Low p300 Expression in Cell Line | Confirm the expression of p300 in your cell model using Western blot or qPCR. |
| Incorrect Assay Endpoint | Since this compound is not a direct catalytic inhibitor, assays measuring direct enzymatic activity may not be appropriate. Focus on downstream effects like changes in gene expression of p300 targets or alterations in protein-protein interactions. |
| Compound Inactivity | Verify the integrity and purity of your this compound stock. If possible, obtain a fresh batch or from a different supplier. |
Issue 3: Observing off-target effects.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Use the lowest effective concentration determined from your dose-response studies to minimize the risk of off-target activity. |
| Non-specific Binding | Include a structurally related but inactive compound as a negative control if available. Perform target engagement assays to confirm that this compound is interacting with p300 in your cells. Consider knockdown or knockout of p300 to see if the observed phenotype is rescued. |
Experimental Protocols & Workflows
General Experimental Workflow for Assessing this compound Activity
This workflow provides a general framework for characterizing the effects of this compound in a cell-based model.
References
- 1. Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transcription coactivator p300 promotes inflammation by enhancing p65 subunit activation in type 2 diabetes nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p300 Regulates Liver Functions by Controlling p53 and C/EBP Family Proteins through Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
Technical Support Center: Understanding KAT modulator-1 and p300 Interaction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KAT modulator-1 and the p300 lysine acetyltransferase.
Frequently Asked Questions (FAQs)
Q1: Why does this compound not show inhibition in my direct enzymatic assay using the isolated p300 catalytic (HAT) domain?
A1: This is an expected result. Biochemical evidence indicates that this compound interacts with the full-length p300 protein but does not bind to its isolated catalytic histone acetyltransferase (HAT) domain.[1][2][3] Therefore, in assays utilizing only the p300 catalytic domain, this compound will not demonstrate inhibitory activity as its binding site is absent.
Q2: If this compound does not bind the catalytic domain, how does it modulate p300 activity?
A2: this compound is thought to function as an allosteric modulator. It binds to a region of the full-length p300 protein outside of the catalytic domain. This binding event likely induces a conformational change in the enzyme that indirectly affects the catalytic activity or its interaction with substrates. This mechanism is distinct from competitive inhibitors that directly bind to the active site.
Q3: I am observing a decrease in histone acetylation in my cell-based assays after treatment with this compound. How is this possible if it doesn't inhibit the catalytic domain directly?
A3: The observed reduction in cellular histone acetylation is consistent with the proposed mechanism of action. By binding to the full-length p300 protein, this compound can still lead to an overall decrease in its acetyltransferase activity. For instance, it has been shown that this compound at a concentration of 50 μM can inhibit the activity of the related KAT3A (CBP) by 79-83%.[1] This overall inhibition in a cellular context, where the full-length protein is present, will result in reduced acetylation of p300 targets like histones.
Q4: What is the difference between a catalytic inhibitor and a modulator like this compound?
A4: A catalytic inhibitor, such as C646, directly interacts with the catalytic domain of p300, often competing with the binding of substrates like Acetyl-CoA. In contrast, a modulator like this compound binds to a different site on the protein (an allosteric site) and influences the catalytic activity indirectly. This distinction is crucial for assay design and interpretation of results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of p300 activity observed in an in vitro assay. | The assay uses the isolated p300 catalytic domain. | Re-design the experiment using full-length p300 protein to include the binding site of this compound. |
| The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration. It has been noted to inhibit KAT3A at 50 μM.[1] | |
| Inconsistent results between cell-based and in vitro assays. | This is expected due to the different forms of the p300 protein present (full-length in cells vs. potentially truncated in vitro). | Acknowledge the different mechanisms of action. Use full-length p300 for in vitro assays to better mimic the cellular environment. |
| Difficulty in determining the binding site of this compound. | The binding site is outside the well-characterized catalytic domain. | Employ techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) or co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) with full-length p300 to map the interaction site. |
Quantitative Data Summary
The following table summarizes the inhibitory characteristics of this compound and provides a comparison with a known catalytic inhibitor of p300.
| Compound | Target | Mechanism of Action | IC50 / % Inhibition | Reference |
| This compound | Full-length p300/CBP (KAT3B/KAT3A) | Allosteric Modulator (Does not bind catalytic domain) | 79-83% inhibition of KAT3A at 50 μM | |
| C646 | p300 Catalytic Domain | Competitive Inhibitor (Ki = 400 nM) | Ki = 400 nM |
Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay with Full-Length p300
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF, 10 mM sodium butyrate, 1 µg of full-length recombinant p300, and 1 µg of core histones.
-
Compound Addition: Add this compound at various concentrations (e.g., 1 µM to 100 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the reaction by adding 0.25 µCi of [3H]-Acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination and Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0). Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.
Protocol 2: Cellular Histone Acetylation Assay
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., U937 leukemia cells) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Histone Extraction: Harvest the cells and isolate the histone proteins using an acid extraction protocol.
-
Western Blot Analysis: Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-H3).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.
Visualizations
Figure 1. Comparison of catalytic inhibition and allosteric modulation of p300.
Figure 2. Troubleshooting workflow for in vitro assays with this compound.
References
Technical Support Center: Refining Experimental Protocols for KAT Modulator-1 Studies
Welcome to the technical support center for KAT Modulator-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshooting.
Section 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in vitro and cell-based assays involving this compound.
In Vitro Enzymatic Assays
Question: My IC50 value for this compound against p300/CBP varies significantly between experiments. What are the potential causes?
Answer: Fluctuations in IC50 values are common and can stem from several factors.[1] Key areas to investigate include:
-
Reagent Stability: Ensure both Acetyl-CoA and the peptide substrate are fresh. Aliquot reagents upon receipt and avoid repeated freeze-thaw cycles.[2]
-
Enzyme Activity: The catalytic activity of recombinant KAT enzymes can decrease with improper storage or handling. Always keep the enzyme on ice and verify its activity with a positive control.[2]
-
Assay Conditions: Since KATs are bi-substrate enzymes, the measured IC50 value for a competitive inhibitor is highly dependent on the concentrations of both the acetyl-CoA and the histone peptide substrate.[1] Ensure these concentrations are consistent across all experiments.
-
Incubation Times: Pre-incubation time of the enzyme with the inhibitor before adding the substrate can affect potency. Standardize this time across all assays.
Question: I am observing a high background signal in my non-radioactive, coupled HAT assay. What can I do to reduce it?
Answer: High background can mask the true enzymatic signal. Consider these troubleshooting steps:
-
"No-Enzyme" Control: Always include a control well that contains all reaction components, including the highest concentration of this compound, but lacks the enzyme.[2] This will quantify the non-enzymatic reaction rate, which can then be subtracted from all other readings.
-
Substrate Instability: The histone peptide or Acetyl-CoA may be unstable in the assay buffer. Prepare these solutions fresh for each experiment and filter the final assay buffer.
-
Compound Interference: Test compounds can interfere with the assay technology itself (e.g., fluorescence). Run a control to see if this compound alone, without the enzyme, generates a signal.
Cell-Based Assays
Question: I treated my cells with this compound but see no change in global H3K27 acetylation levels by Western blot. What should I check?
Answer: A lack of change in the target histone mark is a frequent challenge. Here is a checklist to diagnose the issue:
-
Cellular Uptake: Confirm that this compound is cell-permeable and reaches its intracellular target. This may require specialized assays beyond the scope of a standard Western blot.
-
Treatment Duration and Dose: The kinetics of histone acetylation can vary. Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment (e.g., 0.1 µM to 10 µM) to find the optimal conditions for observing a change in H3K27ac.
-
Antibody Quality: Ensure the primary antibody for acetyl-H3K27 is validated and used at the recommended dilution. Run a positive control, such as cells treated with a known p300/CBP inhibitor like A-485, to confirm the antibody and protocol are working.
-
Lysis and Extraction: Histones are nuclear proteins. Ensure your lysis buffer and protocol are optimized for efficient nuclear extraction. Incomplete lysis will result in weak histone signals. Adding protease and deacetylase inhibitors to the lysis buffer is critical to preserve the modification state.
Question: this compound is showing cytotoxicity at concentrations where I expect to see target engagement. How can I manage this?
Answer: Distinguishing target-specific effects from general cytotoxicity is crucial.
-
Determine Cytotoxicity Threshold: First, perform a cell viability assay (e.g., AlamarBlue™, CellTiter-Glo®) to determine the concentration range where this compound is cytotoxic.
-
Optimize Treatment Window: Conduct your mechanism-of-action studies (like Western blotting for histone marks) at time points and concentrations below the cytotoxic threshold. It's possible to observe target engagement before the onset of cell death.
-
Washout Experiment: Treat cells with the modulator for a shorter period (e.g., 4-6 hours), then wash it out and replace it with fresh media. Analyze histone acetylation at a later time point (e.g., 24 hours). This can sometimes achieve target modulation while minimizing toxicity.
Section 2: Data Presentation
Quantitative data should be organized for clarity and comparability.
Table 1: Selectivity Profile of this compound
| Lysine Acetyltransferase | Type | IC50 (nM) |
|---|---|---|
| p300 (KAT3B) | Target | 55 |
| CBP (KAT3A) | p300 Family | 85 |
| PCAF (KAT2B) | GNAT Family | > 10,000 |
| GCN5 (KAT2A) | GNAT Family | > 10,000 |
| TIP60 (KAT5) | MYST Family | 8,500 |
| MOZ (KAT6A) | MYST Family | > 20,000 |
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody Target | Host | Supplier | Cat. No. | Recommended Dilution |
|---|---|---|---|---|
| Acetyl-Histone H3 (Lys27) | Rabbit | Abcam | ab4729 | 1:1000 |
| Total Histone H3 | Rabbit | Abcam | ab1791 | 1:5000 |
| β-Actin | Mouse | Sigma | A5441 | 1:10,000 |
Section 3: Key Experimental Protocols
Protocol 1: In Vitro p300/CBP HAT Assay (Non-Radioactive)
This protocol describes a coupled enzymatic assay that measures the production of Coenzyme A (CoA) as a proxy for HAT activity.
Materials:
-
Recombinant human p300/CBP (catalytic domain)
-
Histone H3 peptide (1-21) substrate
-
Acetyl-CoA
-
HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Coupled enzyme mix for CoA detection (e.g., using alpha-ketoglutarate dehydrogenase)
-
96-well microplate (UV-transparent)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound in 100% DMSO. Prepare serial dilutions to create a dose-response curve. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add components in the following order:
-
HAT Assay Buffer
-
Histone H3 peptide solution
-
This compound dilution (or DMSO vehicle control)
-
Coupled enzyme mix
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 10 minutes to allow the modulator to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding Acetyl-CoA.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 30°C. Measure the increase in absorbance at 340 nm every minute for 30 minutes, which corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Plot the percent inhibition against the logarithm of inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
This protocol details the detection of H3K27 acetylation in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors like Trichostatin A and Sodium Butyrate)
-
SDS-PAGE gels (15% or 4-20% gradient gels are recommended for histones)
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary and secondary antibodies (see Table 2)
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells directly on the plate with supplemented Lysis Buffer. Scrape the cells, collect the lysate, and sonicate briefly to shear genomic DNA and reduce viscosity.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 15-20 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Due to their small size, ensure transfer conditions are optimized for low molecular weight proteins.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with primary antibody (e.g., anti-acetyl-H3K27) diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Histone H3 or a loading control like β-actin.
Section 4: Visual Guides (Diagrams)
Signaling and Experimental Workflows
The following diagrams illustrate key pathways and processes relevant to this compound studies.
Caption: Simplified p300/CBP signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for analyzing histone acetylation via Western blot.
Caption: A troubleshooting decision tree for Western blot analysis of H3K27 acetylation.
References
Validation & Comparative
A Researcher's Guide to Validating KAT Modulator-1's Effect on Histone Acetylation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of a novel Lysine Acetyltransferase (KAT) modulator, referred to here as "KAT modulator-1." The primary focus is on the use of western blotting for quantitative analysis of histone acetylation, with objective comparisons to alternative validation techniques.
The Role of KATs and the Mechanism of Inhibition
Lysine acetyltransferases (KATs), historically known as histone acetyltransferases (HATs), are crucial enzymes that mediate the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[1][2] This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA.[3] This typically leads to a more relaxed chromatin structure, enhancing gene transcription.[3][4]
This compound, as a hypothetical KAT inhibitor, is designed to block this process. By inhibiting KAT activity, the modulator is expected to prevent histone acetylation, maintaining a condensed chromatin state and leading to the repression of specific genes. Dysregulation of KATs is implicated in various diseases, including cancer, making KAT inhibitors a promising class of therapeutics.
Primary Validation: Western Blot Analysis
Western blotting is a fundamental technique used to detect specific proteins in a sample and is widely employed to measure changes in histone modifications. The method relies on specific antibodies that recognize and bind to particular acetylated lysine residues on histones (e.g., H3K9ac, H3K27ac), allowing for the quantification of acetylation levels.
Detailed Experimental Protocol
This protocol provides a standard workflow for assessing the impact of this compound on histone acetylation in a cell-based assay.
-
Cell Culture and Treatment :
-
Culture cells of interest to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
Histone Extraction :
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a protein lysis buffer. For histones, an acid extraction method is often employed to isolate these basic proteins.
-
Quantify the total protein concentration of the extracts using a standard method like the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer :
-
Prepare samples by diluting them in a sample loading buffer containing DTT and heat at 95°C for 5 minutes.
-
Load 15-20 µg of protein extract per lane onto a high-percentage (e.g., 15%) polyacrylamide gel to achieve good resolution of low molecular weight histones.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane. A wet transfer is often preferred for quantitative accuracy.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature using a blocking buffer, such as 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C with gentle agitation. A parallel blot should be run with an antibody for a total histone (e.g., anti-Histone H3) or another loading control like β-actin to normalize the data.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalize the signal from the acetyl-histone antibody to the total histone or loading control signal to determine the relative change in acetylation.
-
Data Presentation: Expected Results
The quantitative data should be summarized to clearly show the dose-dependent effect of this compound.
| Treatment Group | Concentration | Normalized H3K27ac Level (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control | 0 µM | 1.00 | ± 0.08 |
| This compound | 1 µM | 0.72 | ± 0.06 |
| This compound | 5 µM | 0.45 | ± 0.05 |
| This compound | 10 µM | 0.18 | ± 0.03 |
Comparison with Alternative Validation Methods
While western blotting is a robust method, a multi-assay approach is recommended for thorough validation. Other techniques provide complementary information about the modulator's specificity, potency, and mechanism of action.
Comparison of Key Methodologies
| Method | Principle | Key Advantages | Key Disadvantages | Primary Use Case |
| Western Blot | Immunoassay to detect specific acetylated histone marks separated by size. | Widely accessible, cost-effective, good for validating specific targets. | Low throughput, semi-quantitative, depends on antibody quality. | Confirming changes in specific, known histone acetylation marks. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of histone peptides to identify and quantify multiple PTMs simultaneously. | Unbiased, highly quantitative, can identify novel modification sites and crosstalk. | Requires specialized equipment and expertise, complex data analysis, higher cost. | Global, unbiased profiling of the histone code in response to the modulator. |
| ELISA | Plate-based immunoassay for quantitative detection of a single histone modification. | High throughput, highly quantitative, suitable for screening large compound libraries. | Provides no information on protein size, susceptible to antibody cross-reactivity. | High-throughput screening and dose-response studies for a single, defined endpoint. |
| ChIP-qPCR | Chromatin Immunoprecipitation followed by quantitative PCR. Measures histone acetylation at specific genomic locations (e.g., gene promoters). | Links histone modification changes to specific genes, provides functional context. | Labor-intensive, requires knowledge of target gene loci, potential for artifacts. | Determining if the modulator alters histone acetylation at the regulatory regions of target genes. |
| In Vitro Enzymatic Assay | Uses recombinant KAT enzyme and histone substrates to directly measure the inhibitory activity of the compound. | Directly measures enzyme inhibition, essential for determining potency (IC50). | Does not reflect cellular permeability, off-target effects, or metabolism. | Initial screening and determining the direct biochemical potency of the modulator. |
References
- 1. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetylation and histone acetyltransferases show significant alterations in human abdominal aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KAT Modulator-1 and C646 in p300/CBP Regulation
For researchers, scientists, and drug development professionals, the selective modulation of lysine acetyltransferases (KATs) presents a promising avenue for therapeutic intervention in a host of diseases, including cancer and inflammatory disorders. Among the most studied KATs are the highly homologous proteins p300 (KAT3B) and CBP (KAT3A), which function as critical transcriptional co-activators. This guide provides a detailed comparative analysis of two small molecule modulators targeting p300/CBP: the allosteric KAT modulator-1 and the catalytic inhibitor C646.
This comparison guide delves into their distinct mechanisms of action, presents key experimental data on their activity, and provides detailed protocols for relevant assays.
Differentiated Mechanisms of Action
This compound and C646 represent two distinct classes of p300/CBP modulators. C646 is a well-established competitive inhibitor of the histone acetyltransferase (HAT) domain of p300/CBP.[1] In contrast, this compound, also known as Compound 3, is a novel modulator that interacts with the full-length p300 protein but not with its catalytic domain.[2][3] This suggests an allosteric mechanism of action for this compound, distinguishing it from the direct catalytic inhibition of C646.
dot
Figure 1: A diagram illustrating the distinct mechanisms of action of this compound and C646 on p300/CBP.
Quantitative Comparison of In Vitro Activity
The following table summarizes the available quantitative data on the in vitro activity of this compound and C646 against p300/CBP and other lysine acetyltransferases.
| Compound | Target | Assay Type | Potency | Selectivity | Reference |
| This compound (Compound 3) | KAT3A (CBP) | In vitro HAT assay | 79-83% inhibition at 50 µM | Data not available | [2][3] |
| C646 | p300/CBP | Cell-free assay | Ki = 400 nM | Preferentially selective for p300 vs. other acetyltransferases |
Cellular Effects and Signaling Pathways
C646 has been shown to impact various cellular signaling pathways, most notably the NF-κB pathway. p300/CBP acts as a co-activator for the p65 subunit of NF-κB, and by inhibiting its acetyltransferase activity, C646 can suppress the transcription of pro-inflammatory genes.
The precise signaling pathways modulated by this compound are less characterized. However, its ability to reduce histone H3 acetylation in U937 leukemia cells suggests an impact on gene transcription.
dot
Figure 2: Signaling pathway showing the inhibitory effect of C646 on the NF-κB pathway through p300/CBP.
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is a general guideline for assessing the inhibitory activity of compounds against p300/CBP.
Materials:
-
Recombinant human p300 (catalytic domain)
-
Histone H3 or H4 peptide substrate (e.g., biotinylated)
-
[14C] or [3H]-Acetyl Coenzyme A (Acetyl-CoA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA
-
Test compounds (this compound, C646) dissolved in DMSO
-
Scintillation cocktail and counter or filter-binding apparatus
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant p300 enzyme and [14C]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of stop buffer (e.g., 10% acetic acid).
-
Spot the reaction mixture onto P81 phosphocellulose filter paper or capture biotinylated peptides on streptavidin-coated plates.
-
Wash the filters/plates extensively to remove unincorporated [14C]-Acetyl-CoA.
-
Quantify the incorporated radioactivity using a scintillation counter or other appropriate method.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
dot
Figure 3: A simplified experimental workflow for in vitro and cellular histone acetyltransferase assays.
Cellular Histone Acetylation Assay
This protocol outlines the assessment of compound effects on histone acetylation in a cellular context.
Materials:
-
Cell line of interest (e.g., U937, HeLa)
-
Cell culture medium and supplements
-
Test compounds (this compound, C646)
-
Histone extraction buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histone controls (e.g., anti-H3)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection reagents
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds or DMSO vehicle for a specified duration (e.g., 6-24 hours).
-
Harvest the cells and perform histone extraction using a suitable protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the acetylated histone mark of interest and a total histone control.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Conclusion
This compound and C646 offer distinct approaches to targeting the p300/CBP co-activators. C646 acts as a direct competitive inhibitor of the HAT domain, providing a potent tool to probe the consequences of catalytic inhibition. In contrast, this compound functions through an allosteric mechanism, interacting with the full-length protein outside the catalytic site. This presents a novel strategy for modulating p300/CBP activity that may offer different selectivity and downstream effects. Further research is warranted to fully elucidate the therapeutic potential of these and other KAT modulators. The choice between these compounds will depend on the specific research question, with C646 being suitable for studies focused on direct catalytic inhibition and this compound offering an opportunity to explore allosteric modulation of this critical enzyme family.
References
Unveiling the Biological Activity of KAT Modulator-1: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of KAT modulator-1's biological activity against other known lysine acetyltransferase (KAT) inhibitors. This document summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of these epigenetic modulators.
Executive Summary
This compound, a long-chain alkylidenemalonate, has been identified as a modulator of KAT3A/p300, a crucial histone acetyltransferase involved in transcriptional regulation. This guide compares the inhibitory activity of this compound with established p300/CBP inhibitors: C646, A-485, and GNE-049. While this compound exhibits a distinct chemical scaffold and modulatory profile, the comparative analysis of its inhibitory effects provides valuable context for its potential applications in epigenetic research and drug discovery.
Comparative Biological Activity of KAT Modulators
The inhibitory activities of this compound and its alternatives against p300/CBP are summarized below. The data highlights the varying potencies and targets of these compounds.
| Compound | Target(s) | IC50 / Ki | Key Findings | Reference |
| This compound (Compound 3) | KAT3A (p300) | 79-83% inhibition at 50 µM | Inhibits recombinant KAT3A. Interaction is with the full-length p300 protein, not the isolated catalytic domain. | [Milite C, et al., 2011] |
| C646 | p300/CBP | Ki = 400 nM | A selective and competitive inhibitor of p300 histone acetyltransferase. | [1][2][3] |
| A-485 | p300/CBP | IC50 = 9.8 nM (p300), 2.6 nM (CBP) | A potent and selective catalytic inhibitor of p300/CBP. | [4][5] |
| GNE-049 | p300/CBP Bromodomain | IC50 = 2.3 nM (p300), 1.1 nM (CBP) | A potent inhibitor of the bromodomains of both CBP and p300. |
Experimental Protocols
To ensure the reproducibility and cross-validation of the cited biological activities, detailed experimental protocols for key assays are provided below.
Histone Acetyltransferase (HAT) Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific histone acetyltransferase.
Materials:
-
Recombinant human p300/CBP enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled
-
Test compounds (this compound, C646, A-485, GNE-049) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid (for radioactive assays) or appropriate detection reagents for non-radioactive assays.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the recombinant p300/CBP enzyme.
-
Add serial dilutions of the test compounds or vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acetic acid).
-
Detect the acetylated histone product. For radioactive assays, this involves spotting the reaction mixture onto filter paper, washing away unincorporated [3H]Acetyl-CoA, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods, detection may involve antibody-based techniques (e.g., ELISA) or chromatographic separation.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the effect of KAT modulators on the proliferation and survival of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., prostate, leukemia, or other relevant lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent-based reagent like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells and calculate the concentration at which 50% of cell growth is inhibited (GI50 or IC50).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the in-vivo association of specific proteins, such as acetylated histones, with specific genomic regions.
Materials:
-
Cultured cells treated with test compounds or vehicle
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for specific gene promoters for qPCR analysis
Procedure:
-
Treat cells with the KAT modulator or vehicle control for a desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitate the chromatin with an antibody specific for the acetylated histone of interest. An IgG antibody should be used as a negative control.
-
Capture the antibody-chromatin complexes using Protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with Proteinase K to digest proteins.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers targeting the promoter or enhancer regions of known p300/CBP target genes.
-
Analyze the data as fold enrichment over the IgG control.
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the p300/CBP signaling pathway and the workflows for the key experimental protocols.
References
Selectivity profile of KAT modulator-1 against other KAT family members
A comprehensive selectivity profile for "KAT modulator-1" against other lysine acetyltransferase (KAT) family members is not publicly available at this time. Despite extensive searches for quantitative data such as IC50 or Ki values, specific experimental results detailing the inhibitory activity of this compound against a panel of KAT enzymes could not be located.
Lysine acetyltransferases are a family of enzymes crucial for regulating gene expression and other cellular processes through the acetylation of histone and non-histone proteins. The development of selective KAT modulators is a significant area of research for potential therapeutic applications. Understanding the selectivity profile of a modulator is paramount for predicting its biological effects and potential off-target activities.
While specific data for this compound is unavailable, this guide provides an overview of the methodologies used to determine KAT modulator selectivity and a framework for how such a comparison would be presented.
Determining KAT Modulator Selectivity: Experimental Approaches
The selectivity of a KAT modulator is typically assessed using a panel of in vitro biochemical assays that measure the enzymatic activity of individual KAT family members in the presence of the compound. Common methods include:
-
Radiometric Assays: These assays utilize a radiolabeled acetyl donor (e.g., [3H]- or [14C]-acetyl-CoA). The transfer of the radiolabeled acetyl group to a histone or peptide substrate is measured, and the inhibition by the modulator is quantified.
-
Fluorescence-Based Assays: These assays employ fluorescently labeled substrates or antibodies to detect acetylation. Changes in fluorescence intensity or polarization upon acetylation are used to determine enzyme activity and inhibition.
-
Luminescence-Based Assays: These assays are often coupled enzyme systems where the production of a byproduct of the KAT reaction leads to a luminescent signal.
-
Mass Spectrometry-Based Assays: This method directly measures the acetylation of a substrate by detecting the mass shift, providing a highly sensitive and direct readout of enzyme activity.
The results from these assays are typically reported as IC50 values, which represent the concentration of the modulator required to inhibit 50% of the KAT enzyme's activity. A lower IC50 value indicates greater potency.
Hypothetical Selectivity Profile of a KAT Modulator
To illustrate how the selectivity data for this compound would be presented, the following table provides a hypothetical comparison against various KAT family members. It is crucial to note that the data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
| Target KAT | IC50 (µM) |
| p300/CBP | Data not available |
| PCAF | Data not available |
| GCN5 | Data not available |
| Tip60 | Data not available |
| MOZ | Data not available |
| MORF | Data not available |
| HBO1 | Data not available |
A compound is considered selective if it exhibits significantly higher potency (lower IC50) for its intended target compared to other members of the enzyme family.
Experimental Workflow for Selectivity Profiling
The general workflow for determining the selectivity profile of a KAT modulator is a systematic process.
Workflow for determining KAT modulator selectivity.
This diagram outlines the key steps from preparing the necessary reagents to performing the biochemical assays and finally analyzing the data to determine the IC50 values and the overall selectivity profile of the modulator.
Unveiling the Allosteric Modulation of p300: A Comparative Guide to KAT Modulator-1
For researchers, scientists, and drug development professionals, the targeted modulation of the lysine acetyltransferase (KAT) p300 presents a significant therapeutic opportunity in oncology and other diseases. This guide provides a comparative analysis of KAT modulator-1, a novel allosteric inhibitor, with other known p300 modulators, supported by available experimental data and detailed methodologies.
The transcriptional coactivator p300 is a large, multi-domain protein crucial for regulating gene expression through the acetylation of histone and non-histone proteins.[1] Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. While many inhibitors target the catalytic histone acetyltransferase (HAT) domain of p300, a newer class of allosteric modulators that bind outside the active site offers the potential for greater specificity and novel mechanisms of action.
This guide focuses on this compound (also known as Compound 3), a recently identified small molecule that interacts with the full-length p300 protein but not its isolated catalytic domain, suggesting an allosteric mechanism of inhibition.[2] We will compare its activity with a well-characterized catalytic inhibitor, A-485, and a known p300 activator, CTPB, to provide a comprehensive overview of the different strategies for modulating p300 activity.
Comparative Analysis of p300 Modulators
The following table summarizes the key characteristics and reported activities of this compound, the catalytic inhibitor A-485, and the activator CTPB.
| Modulator | Target Domain | Mechanism of Action | Reported Activity |
| This compound | Full-length p300 (allosteric site) | Allosteric Inhibition | Inhibits KAT3A (homolog of p300) by 79-83% at 50 µM. Reduces H3 acetylation in U937 cells at 15 and 30 µM.[2] |
| A-485 | Catalytic HAT Domain | Competitive with Acetyl-CoA | Potent inhibitor of p300/CBP with IC50 values in the low nanomolar range in biochemical assays.[3] |
| CTPB | Full-length p300 (allosteric site) | Allosteric Activation | Activates p300 HAT activity.[4] |
Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments used to characterize the interaction of modulators with p300.
Full-Length p300 Interaction Assay (Co-Immunoprecipitation)
This assay is used to confirm the physical interaction between a modulator and the full-length p300 protein in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 70-80% confluency. Treat cells with the desired concentration of the modulator (e.g., this compound) or vehicle control for a specified time.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for p300 overnight at 4°C with gentle rotation. Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against p300 and any other proteins of interest to confirm the interaction.
Histone Acetyltransferase (HAT) Activity Assay
This biochemical assay measures the enzymatic activity of p300 and the effect of modulators.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant full-length p300 enzyme, a histone H3 peptide substrate, and the test modulator at various concentrations in a HAT assay buffer.
-
Initiation of Reaction: Add acetyl-CoA to initiate the acetylation reaction. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: The method of detection can vary. Common methods include:
-
Radiolabeling: Using [3H]-acetyl-CoA and measuring the incorporation of radioactivity into the histone peptide.
-
Antibody-based detection (e.g., TR-FRET, AlphaLISA): Using a specific antibody that recognizes the acetylated histone product. The signal is then measured using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition or activation of p300 HAT activity by the modulator compared to the vehicle control. Determine IC50 or EC50 values by fitting the data to a dose-response curve.
Visualizing p300 Modulation Pathways
The following diagrams illustrate the mechanism of action of different p300 modulators and a typical experimental workflow.
Caption: Mechanisms of p300 Modulation.
Caption: Experimental Workflow for Characterizing p300 Modulators.
Conclusion
The discovery of allosteric modulators like this compound opens new avenues for the therapeutic targeting of p300. Unlike catalytic inhibitors that compete with the endogenous substrate acetyl-CoA, allosteric modulators may offer improved selectivity and a more nuanced control over p300's diverse functions. Further research is needed to fully elucidate the binding site and the precise mechanism of action of this compound and to explore its therapeutic potential in preclinical models. The comparative data and protocols provided in this guide aim to facilitate these future investigations and accelerate the development of novel p300-targeted therapies.
References
- 1. STAT3 Protein–Protein Interaction Analysis Finds P300 as a Regulator of STAT3 and Histone 3 Lysine 27 Acetylation in Pericytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Make the right measurement: Discovery of an allosteric inhibition site for p300-HAT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lysine Acetyltransferase KAT3B/p300 Activity by a Naturally Occurring Hydroxynaphthoquinone, Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KAT Modulator-1 and Curcumin Efficacy in Targeting p300/CBP Histone Acetyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a synthetic compound, KAT modulator-1, and the natural product, Curcumin, in modulating the activity of the p300/CREB-binding protein (CBP) family of lysine acetyltransferases (KATs). This document is intended to serve as a resource for researchers in the fields of epigenetics, oncology, and drug discovery.
Executive Summary
Both this compound and Curcumin have been identified as inhibitors of the p300/CBP histone acetyltransferases (HATs), enzymes that play a critical role in regulating gene expression and are implicated in various diseases, including cancer. While Curcumin has a well-documented inhibitory concentration (IC50) and a broader, less specific mechanism of action, quantitative efficacy data for this compound is less defined in publicly available literature. This guide synthesizes the available experimental data to facilitate a comparative understanding of these two compounds.
Data Presentation: Quantitative Efficacy
The following table summarizes the available quantitative data for this compound and Curcumin concerning their inhibitory effects on p300/CBP KATs. A significant data gap exists for the IC50 value of this compound, limiting a direct quantitative comparison of potency.
| Compound | Target KAT | Efficacy Metric | Value | Cellular Effects |
| This compound | KAT3A (p300) | % Inhibition | 79-83% at 50 µM[1] | Reduces H3 acetylation in U937 leukemia cells at 15 and 30 µM[1] |
| Curcumin | p300/CBP | IC50 | ~25 µM[2] | Induces proteasome-dependent degradation of p300/CBP; blocks histone hyperacetylation[2] |
Mechanism of Action
This compound is described as a KAT modulator that interacts with the full-length p300 protein but not with its catalytic domain[1]. This suggests an allosteric mechanism of inhibition or interference with protein-protein interactions necessary for full enzymatic activity.
Curcumin acts as a specific inhibitor of p300/CBP HAT activity by forming a covalent association, likely through a Michael reaction mechanism. This interaction leads to a conformational change in the enzyme, reducing its binding efficiency for substrates like histones H3 and H4, and acetyl-CoA. Curcumin also promotes the proteasome-dependent degradation of p300 and CBP proteins.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving p300/CBP and a typical experimental workflow for evaluating KAT inhibitors.
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay (Filter-Binding Method)
This protocol is a generalized method for determining the in vitro efficacy of inhibitors against p300/CBP.
Materials:
-
Recombinant human p300 or CBP enzyme.
-
Histone H3 or H4 peptide substrate.
-
[³H]Acetyl-Coenzyme A.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Test compounds (this compound, Curcumin) dissolved in DMSO.
-
P81 phosphocellulose filter paper.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant p300/CBP enzyme.
-
Start the acetylation reaction by adding [³H]Acetyl-CoA and incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the reaction mixture onto the P81 filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]Acetyl-CoA.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by plotting the data on a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This protocol is used to assess the effect of inhibitors on histone acetylation within a cellular context.
Materials:
-
Cell line of interest (e.g., U937 leukemia cells).
-
Cell culture medium and reagents.
-
Test compounds (this compound, Curcumin).
-
Lysis buffer for histone extraction (e.g., containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-Histone H3) and total histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest the cells and perform histone extraction using a suitable lysis buffer.
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the acetylated histone mark of interest.
-
Wash the membrane and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.
-
Quantify the band intensities to determine the relative change in histone acetylation levels upon treatment with the inhibitor.
Conclusion
Both this compound and Curcumin demonstrate inhibitory activity against the p300/CBP family of lysine acetyltransferases. Curcumin is a well-established natural product inhibitor with a defined IC50 of approximately 25 µM, though it is known to have pleiotropic effects and may interact with multiple cellular targets. This compound appears to be a more targeted synthetic modulator with a distinct mechanism of action that does not involve the catalytic domain directly. However, the lack of a precise IC50 value for this compound in the public domain makes a direct comparison of potency challenging.
For researchers and drug development professionals, this compound may represent a more specific tool for probing the function of p300/CBP, but further quantitative characterization of its efficacy is necessary. Curcumin, while a useful tool, should be employed with the consideration of its potential off-target effects. Future studies directly comparing these two compounds under identical experimental conditions would be invaluable for a more definitive assessment of their relative merits as KAT modulators.
References
Validation of KAT modulator-1's effects in a secondary cell line
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the effects of KAT modulator-1, a novel lysine acetyltransferase (KAT) modulator, in a secondary cell line. By comparing its performance with established alternatives and providing detailed experimental protocols, this guide aims to facilitate a comprehensive evaluation of its therapeutic potential.
This compound is distinguished by its unique mechanism of action; it interacts with the full-length p300 protein, a critical lysine acetyltransferase, without binding to its catalytic domain.[1] This suggests that this compound exerts its effects by allosterically modulating p300 activity or by influencing its interaction with other proteins. To thoroughly characterize this modulator, a series of validation experiments in a secondary cell line are essential. Human Embryonic Kidney 293 (HEK293) cells are a suitable choice for this purpose due to their robust growth, high transfection efficiency, and widespread use in studying protein-protein interactions. Furthermore, the availability of p300 knockout HEK293 cell lines provides an ideal control for confirming target engagement.
Comparative Analysis of p300 Modulators
To contextualize the effects of this compound, a comparison with other known p300 modulators is crucial. These alternatives can be categorized based on their mechanism of action:
-
Catalytic Inhibitors: These molecules directly target the histone acetyltransferase (HAT) domain of p300, preventing the transfer of acetyl groups to substrate proteins. Examples include A-485 and C646.
-
Bromodomain Inhibitors: These compounds bind to the bromodomain of p300, a reader domain that recognizes acetylated lysines, thereby interfering with its recruitment to chromatin. ICG-001 is an example of a bromodomain inhibitor.
-
Activators: Some molecules have been reported to enhance the catalytic activity of p300. TTK21 is a putative activator of p300/CBP.
The following table summarizes hypothetical quantitative data for this compound in comparison to these alternatives.
| Compound | Target Domain | Mechanism of Action | Effect on p300 Catalytic Activity (IC50/EC50) | Effect on p300-HIF-1α Interaction (Kd) | Cellular H3K27 Acetylation (EC50) |
| This compound | Non-catalytic | Allosteric modulation/Protein-protein interaction disruption | No direct inhibition | [Insert experimental value] | [Insert experimental value] |
| A-485 | HAT Domain | Catalytic Inhibition | ~20 nM | No direct effect | ~100 nM |
| C646 | HAT Domain | Catalytic Inhibition | ~400 nM | No direct effect | ~10 µM |
| ICG-001 | Bromodomain | Inhibition of protein-protein interaction | No direct effect | Disrupts interaction | Reduces localized acetylation |
| TTK21 | Unknown | Activation | ~100 µM (EC50) | No direct effect | Increases acetylation |
Experimental Protocols
To validate the effects of this compound, a series of well-defined experiments should be conducted in HEK293 cells.
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to p300 in a cellular context.
-
Protocol:
-
Culture HEK293 cells to 80-90% confluency.
-
Treat cells with either vehicle control or varying concentrations of this compound for 1 hour.
-
Harvest cells, lyse, and centrifuge to collect the soluble protein fraction.
-
Aliquot the lysate and heat each aliquot to a different temperature for 3 minutes.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant by Western blot using an anti-p300 antibody.
-
Quantify the amount of soluble p300 at each temperature. A shift in the melting curve indicates ligand binding.
-
Co-Immunoprecipitation (Co-IP) of p300 and Interacting Partners
This experiment will determine if this compound affects the interaction of p300 with its known binding partners, such as the transcription factor HIF-1α.
-
Protocol:
-
Transfect HEK293 cells with plasmids expressing tagged versions of p300 and HIF-1α.
-
Treat the transfected cells with this compound or a vehicle control.
-
Lyse the cells and perform immunoprecipitation using an antibody against the p300 tag.
-
Elute the bound proteins and analyze by Western blot using an antibody against the HIF-1α tag.
-
A change in the amount of co-precipitated HIF-1α will indicate that this compound modulates the p300-HIF-1α interaction.
-
In Vitro Histone Acetyltransferase (HAT) Assay
This assay will confirm that this compound does not directly inhibit the catalytic activity of p300.
-
Protocol:
-
Use a commercial in vitro HAT assay kit.
-
Incubate recombinant full-length p300 with a histone H3 peptide substrate and acetyl-CoA in the presence of varying concentrations of this compound or a known catalytic inhibitor (e.g., A-485).
-
Measure the amount of acetylated histone H3 using a specific antibody and a colorimetric or fluorescent readout.
-
No change in HAT activity in the presence of this compound would confirm its non-catalytic mechanism.
-
Western Blot for Histone Acetylation
This experiment will assess the downstream cellular effects of this compound on a key p300-mediated histone mark, H3K27 acetylation.
-
Protocol:
-
Treat HEK293 cells with this compound, a catalytic inhibitor (A-485), and a vehicle control for 24 hours.
-
Extract histones from the cell nuclei.
-
Separate the histones by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against acetylated H3K27 and total histone H3 (as a loading control).
-
Quantify the changes in H3K27 acetylation levels relative to the controls.
-
Visualizing the Pathways and Processes
To better understand the proposed mechanism of this compound and the experimental workflow, the following diagrams are provided.
By following this structured approach, researchers can effectively validate the unique mechanism of action of this compound and generate the necessary data to compare its efficacy and cellular effects against other p300-targeting compounds. This will provide a solid foundation for further preclinical and clinical development.
References
Safety Operating Guide
Navigating the Disposal of KAT Modulator-1: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of KAT modulator-1, ensuring the protection of laboratory personnel and the environment.
A critical first step in handling any chemical is to consult its Safety Data Sheet (SDS). However, for this compound, conflicting safety information exists. One source indicates it is not a hazardous substance, while another assigns GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1][2]. Given this discrepancy, it is imperative to treat this compound as a hazardous chemical to ensure the highest level of safety.
Chemical and Safety Data Summary
For quick reference, the following table summarizes the known properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C20H36O2 | [1] |
| Molecular Weight | 308.50 g/mol | [1] |
| CAS Number | 1314006-43-3 | [1] |
| GHS Hazard Statements | H302, H315, H319 | |
| Appearance | Solid |
Experimental Protocol: Waste Segregation and Containerization
Proper segregation and containerization of chemical waste are fundamental to safe laboratory practices. The following protocol outlines the steps for managing waste generated from experiments involving this compound.
Materials:
-
Designated hazardous waste container (HDPE or glass, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
Procedure:
-
Waste Classification: Treat all materials contaminated with this compound as hazardous waste. This includes unused compound, solutions, contaminated consumables (e.g., pipette tips, gloves, bench paper), and empty containers.
-
Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition and have a leak-proof closure.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Note any solvents or other chemicals mixed in the waste stream.
-
Segregation:
-
Solid Waste: Collect contaminated solid items in a designated, lined container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed container. Do not mix with incompatible waste streams such as acids, bases, or oxidizers. Since this compound is a non-halogenated organic compound, it should be disposed of in a non-halogenated waste stream unless mixed with halogenated solvents.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. This area should be under the control of laboratory personnel to restrict general access.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for KAT Modulator-1
Comprehensive guidance on the safe handling, operation, and disposal of KAT modulator-1, ensuring the protection of laboratory personnel and the integrity of research.
For researchers and drug development professionals, the safe handling of novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information for this compound (CAS No. 1314006-43-3), a compound recognized for its role in epigenetic research. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound presents several potential hazards, as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is the first step in effective risk mitigation. The primary hazards associated with this compound are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact and irritation. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and serious irritation. |
| Skin and Body Protection | Laboratory coat | Provides a barrier against accidental spills and skin exposure. |
Operational and Handling Procedures
Proper handling procedures are crucial to prevent exposure and contamination. The following step-by-step guidance outlines the safe operational workflow for handling this compound.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical. The following decision-making process outlines the steps to be taken for different types of exposure.
Emergency Response Protocol for this compound Exposure
Caption: Emergency response for this compound exposure.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste product and contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
-
Use a licensed professional waste disposal service to dispose of this material.
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. This commitment to safety is fundamental to the advancement of scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
